SR18662
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H19Cl2N3O4S |
|---|---|
Molecular Weight |
420.305 |
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C16H19Cl2N3O4S/c1-26(24,25)21-8-6-20(7-9-21)16(23)11-19-15(22)5-3-12-2-4-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3,(H,19,22)/b5-3+ |
InChI Key |
WUJBXFXHDUVSFM-HWKANZROSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR18662; SR 18662; SR-18662 |
Origin of Product |
United States |
Foundational & Exploratory
SR18662: A Novel Krüppel-like Factor 5 Inhibitor for Colorectal Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the development of novel therapeutic strategies. Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is frequently overexpressed in CRC and is associated with aggressive tumor progression. SR18662 is a novel small molecule inhibitor of KLF5 that has demonstrated potent anti-tumor activity in preclinical models of colorectal cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on CRC cell viability, cell cycle progression, apoptosis, and key oncogenic signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted cancer therapies.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in multiple colorectal cancer cell lines and in a mouse xenograft model. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | KLF5 | 4.4 | DLD-1/pGL4.18hKLF5p | [1] |
| ML264 | KLF5 | 43.9 | DLD-1/pGL4.18hKLF5p | [1] |
| SR15006 | KLF5 | 41.6 | DLD-1/pGL4.18hKLF5p | [1] |
Table 2: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound | Notes | Reference |
| DLD-1 | ~1 | Estimated from viability curves | [1] |
| HCT116 | ~1 | Estimated from viability curves | [1] |
| HT29 | <1 | This compound had the highest inhibitory effect | [1] |
| SW620 | <1 | This compound had the highest inhibitory effect | [1] |
Table 3: In Vivo Tumor Growth Inhibition of this compound in DLD-1 Xenograft Model
| Treatment Group (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 12 (mm³) | % Tumor Growth Inhibition | Reference |
| Vehicle | Once daily | ~1200 | - | [1] |
| This compound (5) | Once daily | ~750 | ~37.5% | [1] |
| This compound (5) | Twice daily | ~400 | ~66.7% | [1] |
| This compound (10) | Once daily | ~300 | ~75% | [1] |
Table 4: Effect of this compound on Cell Cycle Distribution and Apoptosis in Colorectal Cancer Cells
| Cell Line | Treatment (10 µM this compound) Duration | % Cells in S Phase | % Cells in G2/M Phase | % Apoptotic Cells | Reference |
| DLD-1 | 72h | Increased | Increased | Significantly Increased | [1] |
| HCT116 | 72h | Increased | Increased | Significantly Increased | [1] |
Core Mechanism of Action
This compound exerts its anti-cancer effects in colorectal cancer primarily through the inhibition of KLF5. This leads to the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and cell cycle progression. The primary downstream effects of this compound include the inhibition of the MAPK and Wnt/β-catenin signaling pathways.
Inhibition of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active. This compound treatment has been shown to decrease the expression and phosphorylation of key components of the MAPK pathway in colorectal cancer cells.[1] Specifically, treatment with this compound leads to a reduction in the levels of total and phosphorylated Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[1] The downregulation of KLF5 and its transcriptional activator, Early Growth Response 1 (EGR1), are key events in the this compound-mediated inhibition of the MAPK pathway.[1]
Inhibition of Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another critical regulator of cell proliferation and is frequently deregulated in colorectal cancer. This compound has been demonstrated to inhibit this pathway by reducing the levels of phosphorylated LRP6 and phosphorylated GSK3β, leading to a decrease in the levels of active β-catenin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the anti-proliferative effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
Cell Culture and Drug Treatment
-
Cell Lines: DLD-1 (ATCC® CCL-221™) and HCT116 (ATCC® CCL-247™) human colorectal adenocarcinoma cell lines.
-
Culture Medium: DLD-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% FBS. All media are supplemented with 100 units/mL penicillin and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: For in vitro assays, this compound, ML264, and SR15006 are dissolved in DMSO to prepare stock solutions. For treatment, the compounds are diluted in the appropriate cell culture medium to the final desired concentrations (e.g., 1 µM and 10 µM). Control cells are treated with an equivalent concentration of DMSO.
Cell Viability Assay (MTS Assay)
-
Seed colorectal cancer cells (DLD-1, HCT116, HT29, SW620) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for 24, 48, and 72 hours.
-
At the end of the treatment period, add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined by non-linear regression analysis.
Western Blot Analysis
-
Culture DLD-1 and HCT116 cells and treat with this compound (1 µM or 10 µM) or vehicle (DMSO) for 24, 48, and 72 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 4-20% gradient gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against KLF5, EGR1, EGFR, p-EGFR, ERK, p-ERK, p-LRP6, p-GSK3β, active β-catenin, and β-actin (as a loading control).
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Cycle Analysis:
-
Treat DLD-1 and HCT116 cells with 10 µM this compound for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
-
-
Apoptosis Analysis:
-
Treat DLD-1 and HCT116 cells with 10 µM this compound for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
-
Mouse Xenograft Model
-
Animals: Use female athymic nude mice (4-6 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ DLD-1 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer this compound intraperitoneally at the desired doses (e.g., 5 mg/kg and 10 mg/kg) and schedules (e.g., once or twice daily). The control group receives the vehicle solution.
-
Monitoring: Measure tumor volumes and body weights every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 12-15 days of treatment), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits KLF5 and key nodes in the MAPK and Wnt/β-catenin pathways.
Caption: Workflow for preclinical evaluation of this compound in colorectal cancer.
Conclusion
This compound is a promising novel inhibitor of KLF5 with potent in vitro and in vivo efficacy against colorectal cancer. Its mechanism of action involves the direct or indirect inhibition of the MAPK and Wnt/β-catenin signaling pathways, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis. The data presented in this technical guide support the continued development of this compound and its analogs as a potential targeted therapy for colorectal cancer. Further investigation into the precise molecular interactions of this compound and its broader effects on the tumor microenvironment is warranted.
References
SR18662: A Potent and Selective KLF5 Inhibitor for Colorectal Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, is a critical regulator of cellular proliferation and differentiation. Its overexpression is strongly associated with the progression of various malignancies, including colorectal cancer (CRC). SR18662 has emerged as a potent and selective small-molecule inhibitor of KLF5, demonstrating significant anti-tumor activity in both in vitro and in vivo models of CRC. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and a visual representation of its impact on relevant signaling pathways.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The transcription factor KLF5 is a key driver of CRC progression, making it an attractive target for therapeutic intervention. This compound was developed as a more potent analog of the initial KLF5 inhibitor, ML264.[1][2] It exhibits superior efficacy in inhibiting KLF5 promoter activity and suppressing the growth of CRC cells.[1] This document serves as a technical resource for researchers investigating KLF5-driven cancers and the therapeutic potential of this compound.
Mechanism of Action
While the precise molecular mechanism of this compound is still under investigation, current evidence suggests that it acts as a covalent and irreversible modifier of its target protein(s).[1] Its chemical structure points towards a likely interaction with an active site cysteine residue.[1] this compound treatment leads to a significant reduction in the expression levels of both KLF5 and Early Growth Response 1 (EGR1), a direct transcriptional activator of KLF5.[1] The downregulation of EGR1 is observed within 24 hours of treatment, followed by a decrease in KLF5 levels, suggesting that this compound may directly target a protein that associates with EGR1.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting KLF5 and CRC cell growth.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators [1]
| Compound | KLF5 Promoter Activity IC50 (nM) |
| This compound | 4.4 |
| ML264 | 43.9 |
| SR15006 | 41.6 |
Table 2: Effect of this compound on the Viability of Colorectal Cancer Cell Lines [1]
| Cell Line | This compound IC50 (µM) |
| DLD-1 | 1.7 |
| HCT116 | 11 |
| HT29 | 38 |
| SW620 | 23 |
Table 3: In Vivo Efficacy of this compound in a DLD-1 Xenograft Model [1]
| Treatment Group (mg/kg) | Mean Tumor Volume (mm³) at Day 12 | % Tumor Growth Inhibition |
| Vehicle | ~1200 | - |
| This compound (5) | ~800 | ~33% |
| This compound (10) | ~600 | 50% |
| This compound (25) | ~300 | 75% |
Impact on Cellular Signaling Pathways
This compound has been shown to significantly impact key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.
MAPK and WNT Signaling Pathways
Treatment with this compound leads to a reduction in the expression of key components of the MAPK and WNT signaling pathways.[1] Western blot analysis has shown decreased levels of phosphorylated Erk (p-Erk), a central component of the MAPK pathway, and phosphorylated GSK3β (p-GSK3β), a key regulator of the WNT/β-catenin pathway, upon this compound treatment.[2]
Cell Cycle Regulation
This compound treatment leads to an arrest in the S or G2/M phases of the cell cycle and a significant increase in apoptosis.[1] This is accompanied by a reduction in the expression of key cyclins, including Cyclin E, Cyclin A2, and Cyclin B1.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Downstream Signaling Pathways of SR18662
Abstract
This compound is a novel small molecule, developed as a potent inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the progression of colorectal cancer (CRC).[1][2][3] Derived from the optimization of its predecessor, ML264, this compound demonstrates significantly improved efficacy in reducing the viability and proliferation of CRC cell lines.[1][2][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound. It details the compound's impact on the MAPK and WNT/β-catenin signaling cascades, its effects on cell cycle regulation, and its induction of apoptosis.[1][2][5] This document consolidates key quantitative data, outlines detailed experimental protocols used for its characterization, and presents visual diagrams of its mechanism and affected pathways to support further research and development.
Core Mechanism of Action
This compound is a potent inhibitor of KLF5, a zinc finger transcription factor that is overexpressed in many colorectal cancers and is associated with aggressive tumor growth.[1][2] The compound was identified through structural optimization of a previous KLF5 inhibitor, ML264.[1][2] While the precise molecular mechanism is still under investigation, evidence suggests that this compound may act as a covalent, irreversible modifier of its target protein(s), likely targeting an active site cysteine residue.[1]
Treatment with this compound leads to a significant reduction in KLF5 protein levels.[4] Interestingly, the downregulation of another transcription factor, Early Growth Response 1 (EGR1), is observed prior to the decrease in KLF5, suggesting this compound may directly modify a protein that associates with EGR1.[1] The primary therapeutic effect of this compound stems from its ability to disrupt the pro-proliferative and anti-apoptotic signaling networks downstream of KLF5.
Downstream Signaling Pathways
This compound negatively regulates critical signaling pathways that are often dysregulated in colorectal cancer. The inhibition of KLF5 by this compound leads to the suppression of the MAPK and WNT/β-catenin pathways and a reduction in the expression of key cell cycle proteins.[1][2]
MAPK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In CRC cells treated with this compound, a reduction in the levels of key components of this pathway, such as phosphorylated Erk (p-Erk), is observed.[5] This inhibitory effect occurs at earlier time points compared to treatment with related, less potent compounds.[1]
WNT/β-catenin Pathway Inhibition
The WNT/β-catenin pathway is fundamental to intestinal stem cell maintenance and its aberrant activation is a hallmark of most colorectal cancers. This compound treatment leads to a decrease in the activity of this pathway.[1] This is evidenced by reduced levels of active β-catenin and altered phosphorylation of its upstream regulator, GSK3β (specifically, a decrease in the inhibitory phosphorylation of GSK3β, p-GSK3β).[1][5]
Impact on Cell Cycle Regulation and Apoptosis
A significant consequence of this compound treatment is the disruption of the cell cycle. The compound reduces the expression of key cyclins, including Cyclin E, Cyclin A2, and Cyclin B1.[5] This leads to an arrest of cells in the S or G2/M phases of the cell cycle.[1][2] Uniquely, compared to its parent compound ML264, this compound also induces a significant increase in apoptosis in CRC cell lines.[1][2][5]
Quantitative Data Summary
The potency of this compound has been quantified in various assays, demonstrating its superiority over related compounds ML264 and SR15006.
| Parameter | Compound | Cell Line | Value | Reference |
| IC₅₀ (KLF5 Promoter Activity) | This compound | DLD-1/pGL4.18hKLF5p | 4.4 nM | [1][3][4][5] |
| ML264 | DLD-1/pGL4.18hKLF5p | 43.9 nM | [1][4] | |
| SR15006 | DLD-1/pGL4.18hKLF5p | 41.6 nM | [1][4] | |
| EC₅₀ (Cell Viability) | This compound | DLD-1 | 1.7 nM | [6] |
| This compound | HCT116 | 11 nM | [6] | |
| This compound | SW620 | 23 nM | [6] | |
| This compound | HT29 | 38 nM | [6] |
Experimental Protocols & Methodologies
The characterization of this compound involved several key in vitro and in vivo experiments.
KLF5 Promoter Luciferase Assay
-
Objective: To determine the IC₅₀ of this compound on KLF5 promoter activity.
-
Cell Line: DLD-1 colorectal cancer cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[1][4]
-
Protocol:
-
Seed DLD-1/pGL4.18hKLF5p cells in appropriate well plates.
-
Treat cells with a serial dilution of this compound, ML264, or SR15006 for 24 hours.[1]
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected Renilla luciferase).
-
Calculate the percentage of KLF5 promoter activity relative to DMSO-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation (MTT) Assay
-
Objective: To determine the EC₅₀ of this compound on the viability of CRC cell lines.
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-10 μM) for specified time points (24, 48, 72 hours).[1][5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC₅₀ values.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the protein levels of downstream signaling components.
-
Cell Lines: DLD-1, HCT116.[1]
-
Protocol:
-
Treat cells with DMSO (control) or 10 μM this compound for 72 hours.[1][4]
-
Harvest cells, lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Erk, p-GSK3β, Cyclin E, Cyclin A2, Cyclin B1, KLF5, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry for Cell Cycle and Apoptosis
-
Objective: To analyze the effect of this compound on cell cycle distribution and apoptosis.
-
Cell Lines: DLD-1, HCT116.[1]
-
Protocol (Cell Cycle):
-
Treat cells with 10 μM this compound for 24, 48, and 72 hours.[1]
-
Harvest and fix cells in cold 70% ethanol.
-
Wash cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Protocol (Apoptosis):
-
Treat cells as above.
-
Stain cells with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Conclusion
This compound is a highly potent small molecule inhibitor that effectively targets the KLF5 transcription factor, a critical driver in colorectal cancer. Its mechanism of action involves the suppression of the MAPK and WNT/β-catenin signaling pathways, leading to cell cycle arrest and apoptosis. The comprehensive data gathered from in vitro and in vivo studies underscore its potential as a therapeutic agent. This technical guide provides the foundational data and methodologies to aid researchers and drug development professionals in advancing this compound or its analogues toward clinical applications for colorectal cancer therapy.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
Investigating the discovery and development of SR18662
An In-depth Technical Guide to the Discovery and Development of SR18662
Introduction
This compound is a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger transcription factor implicated in the aggressive development and progression of colorectal cancer (CRC).[1] Developed through structural optimization of the initial lead compound ML264, this compound demonstrates significantly enhanced potency and efficacy in preclinical models of CRC.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Optimization
The development of this compound originated from a high-throughput screening campaign that identified ML264 as an inhibitor of KLF5 promoter activity.[1][2] Subsequent structure-activity relationship (SAR) studies aimed at improving the anti-tumor properties and pharmacokinetic profile of ML264 led to the synthesis of this compound and a less optimized analog, SR15006.[2]
Mechanism of Action
This compound is a potent inhibitor of KLF5, a key transcription factor overexpressed in human colorectal cancer.[1][3] While its precise molecular mechanism is still under investigation, the chemical structure of this compound suggests it may act as a covalent and irreversible modifier of its target protein(s), likely interacting with an active site cysteine residue.[2] Beyond its direct effect on KLF5, this compound has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. Specifically, it reduces the expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2] Furthermore, treatment with this compound leads to a decrease in the levels of cyclins E, A2, and B1, which are crucial regulators of the cell cycle.[3] This multi-faceted mechanism contributes to its potent anti-proliferative and pro-apoptotic effects in colorectal cancer cells.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Potency against KLF5 Promoter Activity
| Compound | IC50 (nM) |
| This compound | 4.4 |
| ML264 | 43.9 |
| SR15006 | 41.6 |
Data from luciferase reporter assays in DLD-1/pGL4.18hKLF5p cells after 24 hours of treatment.[2]
Table 2: In Vitro and In Vivo Dosage
| Assay Type | Cell Lines/Model | Concentration/Dosage | Duration |
| Cell Proliferation & Growth Assays | DLD-1, HCT116, HT29, SW620 | 10 μM | 24, 48, 72 hours |
| Cell Cycle & Apoptosis Assays | DLD-1, HCT116 | 1 μM, 10 μM | 24, 48, 72 hours |
| Western Blot Analysis | DLD-1, HCT116 | 10 μM | 72 hours |
| Mouse Xenograft Model | Nude mice with DLD-1 xenografts | 5, 10, 25 mg/kg (daily or twice daily) | 5 days on, 2 days off, 5 days on |
Experimental Protocols
Detailed methodologies for the key experiments in the evaluation of this compound are provided below.
Synthesis of this compound
This compound was synthesized in a three-step process:[2]
-
Step 1: Coupling Reaction: A solution of 1-methylsulfonyl-piperazine and Cbz-Glycine in DMF was treated with diisopropylethylamine, followed by the addition of the coupling agent EDCI and HOBt. The reaction was stirred for 8 hours at room temperature. An aqueous saturated NH4Cl solution was then added. Extraction with ethyl acetate, followed by drying and concentration, yielded a crude solid that was used in the next step without further purification.
-
Step 2: Deprotection: The product from Step 1 was dissolved in a 1:1 mixture of MeOH and THF in a pressure vessel. 10 mol% of Pd/C catalyst was added, and the flask was pressurized with H2 to 55 psi. The mixture was shaken for 12 hours. After depressurization and filtration through Celite, the solution was concentrated.
-
Step 3: Final Product Formation: The details of the third step to yield this compound are provided in the supplementary information of the primary publication.
KLF5 Promoter Activity Assay
This assay quantifies the inhibitory effect of compounds on the human KLF5 promoter.[2]
-
Cell Seeding: DLD-1/pGL4.18hKLF5p cells, which are DLD-1 cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter, were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with this compound, ML264, or SR15006 at final concentrations ranging from 0.001 to 20 μM (dissolved in DMSO) for 24 hours. A DMSO-only control was also included.
-
Luciferase Activity Measurement: The human KLF5 promoter activity was determined using the ONE-Glo luciferase assay system. Luminescence was measured using a SpectramMax M3 plate reader.
-
Data Analysis: IC50 values were calculated using GraphPad Prism software.
Cell Proliferation and Viability Assays
These assays assess the impact of this compound on the growth and viability of CRC cell lines.[2]
-
Cell Seeding: DLD-1, HCT116, HT29, and SW620 cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with 10 μM of this compound, ML264, SR15006, or vehicle (DMSO) for 24, 48, and 72 hours.
-
Cell Viability Measurement: Cell viability was analyzed using the Cell Titer-Glo luciferase assay system, with luminescence measured on a SpectraMax M3 plate reader.
-
Data Analysis: The results were analyzed to determine the percentage of cell growth inhibition compared to the vehicle-treated control.
Cell Cycle and Apoptosis Assays
Flow cytometry was used to determine the effects of this compound on the cell cycle and apoptosis.[2]
-
Cell Treatment: DLD-1 and HCT116 cells were treated with 1 μM or 10 μM of this compound or vehicle (DMSO).
-
Cell Collection: Cells were collected at 24, 48, and 72 hours post-treatment.
-
Flow Cytometry Analysis: The collected cells were processed and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.
Western Blot Analysis
This technique was used to measure the levels of specific proteins in key signaling pathways.[2]
-
Cell Lysis: DLD-1 and HCT116 cells were treated with 10 μM of this compound, ML264, or SR15006 for 72 hours. Cells were then lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against components of the MAPK (e.g., p-Erk) and WNT/β-catenin (e.g., p-GSK3β) signaling pathways, as well as cyclins. This was followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized to determine the relative protein expression levels.
In Vivo Xenograft Study
This study evaluated the anti-tumor efficacy of this compound in a mouse model.[2]
-
Tumor Implantation: DLD-1 CRC cells were subcutaneously injected into nude mice.
-
Tumor Growth: Tumors were allowed to grow to an approximate size of 100 mm³.
-
Compound Administration: Mice were treated intraperitoneally with this compound at various doses (5, 10, and 25 mg/kg) administered either once or twice daily. A vehicle solution (30% 2-hydroxypropyl-beta-cyclodextrin) was used as a control.
-
Treatment Schedule: The treatment regimen consisted of 5 days of injections, followed by a 2-day break, and then another 5 days of injections.
-
Tumor Measurement: Tumor volume was monitored throughout the experiment.
-
Endpoint Analysis: The experiment was concluded the day after the last injection. Tumors were excised for further analysis, such as immunohistochemistry for KLF5 and EGR1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits KLF5 and key cancer signaling pathways.
Caption: Workflow for the in vivo xenograft study of this compound.
Conclusion
This compound represents a promising new lead compound for the treatment of colorectal cancer. Its enhanced potency against KLF5 and its ability to modulate key cancer-related signaling pathways translate to significant anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs as potential therapeutic agents.
References
An In-depth Technical Guide to SR18662: A Potent Inhibitor of Krüppel-like Factor 5
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of SR18662, a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Chemical Structure and Properties
This compound is a derivative of the KLF5 inhibitor ML264, optimized for improved potency against colorectal cancer cells.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉Cl₂N₃O₄S | [3] |
| Molecular Weight | 420.31 g/mol | [3][4] |
| CAS Number | 2505001-62-5 | [4] |
| Appearance | Powder | [3] |
| Solubility | DMSO: 84 mg/mL | [3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years) | [3] |
| In solvent: -80°C (6 months), -20°C (1 month) | [3] | |
| SMILES | C--INVALID-LINK--(=O)N1CCN(CC1)C(=O)CNC(=O)/C=C/C2=CC(=C(Cl)C=C2)Cl | [4] |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of various cancer cells, particularly in colorectal cancer.[1][2]
In Vitro Activity
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various colorectal cancer (CRC) cell lines.
| Cell Line | IC₅₀ (nM) | Assay | Reference |
| DLD-1 | 4.4 | KLF5 promoter activity assay | [1][5] |
| HCT116 | - | Reduces cell viability | [5] |
| HT29 | - | Reduces cell viability | [5] |
| SW620 | - | Reduces cell viability | [5] |
This compound treatment leads to an increase in cells in the S and G2/M phases of the cell cycle and induces apoptosis.[5]
In Vivo Activity
In a mouse xenograft model using DLD-1 CRC cells, this compound demonstrated a significant dose-dependent inhibition of tumor growth.[5]
| Dose | Administration | Outcome | Reference |
| 5, 10, 25 mg/kg | IP injection | Significant tumor reduction | [5] |
Mechanism of Action
The precise molecular mechanism of action of this compound is still under investigation. However, its chemical structure suggests that it may act as a covalent and irreversible inhibitor of its target protein(s), likely by modifying an active site cysteine residue.[5] this compound has been shown to downregulate the expression of KLF5 and its direct transcriptional activator, EGR1.[5]
Signaling Pathways
This compound has been shown to inhibit the MAPK and WNT/β-catenin signaling pathways, which are crucial for the growth and survival of colorectal cancer cells.[1][5] Treatment with this compound reduces the expression of key components of these pathways, including phosphorylated ERK (p-Erk) and phosphorylated GSK3β (p-GSK3β), as well as cyclins E, A2, and B1.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Small Molecule SR18662: A Technical Guide to its Impact on MAPK and WNT Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule SR18662 and its inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) and Wingless-related integration site (WNT) signaling pathways. The information presented herein is synthesized from peer-reviewed research and is intended to inform further investigation and drug development efforts in oncology, particularly for colorectal cancer.
Executive Summary
This compound is a novel small molecule that has demonstrated significant efficacy in reducing the viability of colorectal cancer (CRC) cell lines and inhibiting xenograft growth in vivo.[1][2] Its mechanism of action involves the negative regulation of key signaling cascades critical for cancer cell proliferation and survival, namely the MAPK and WNT/β-catenin pathways.[1][2] Treatment with this compound leads to a reduction in the expression and phosphorylation of essential components of these pathways, ultimately inducing cell cycle arrest and apoptosis.[1] This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and provides visual representations of the signaling pathways and experimental workflows.
Quantitative Effects of this compound on MAPK and WNT Signaling
This compound has been shown to significantly reduce the levels of key proteins in both the MAPK and WNT signaling pathways in colorectal cancer cell lines DLD-1 and HCT116. The following tables summarize the observed effects after treatment with this compound, typically at concentrations of 1 µM and 10 µM over a 72-hour period.[1]
Table 1: Effect of this compound on MAPK Signaling Pathway Components
| Target Protein | Observed Effect | Cell Lines | Concentration | Duration |
| EGFR | Decreased basal protein levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| p-ERK | Decreased phosphorylation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| ERK | Decreased basal protein levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| EGR1 | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 24, 48, 72 hours |
| KLF5 | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
Table 2: Effect of this compound on WNT/β-catenin Signaling Pathway Components
| Target Protein | Observed Effect | Cell Lines | Concentration | Duration |
| p-AKT (Ser473) | Significant downregulation | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| AKT | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| Active β-catenin (p-Ser552) | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| Total β-catenin | Reduction in expression levels | DLD-1, HCT116 | 1 µM, 10 µM | 72 hours |
| p-GSK3β | Reduced levels | Not specified | 1 µM | 72 hours |
Note: The inhibitory effects of this compound on the MAPK pathway were observed at earlier time points compared to its predecessors, ML264 and SR15006.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on MAPK and WNT signaling.
Cell Culture and Compound Treatment
-
Cell Lines: Human colorectal cancer cell lines DLD-1 and HCT116 are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 1 µM and 10 µM). A vehicle control using the same concentration of DMSO is run in parallel.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing this compound or vehicle control, and the cells are incubated for specified time points (e.g., 24, 48, and 72 hours).
Western Blot Analysis for Pathway Components
This protocol is used to determine the protein levels and phosphorylation status of components in the MAPK and WNT signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-β-catenin, etc.).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is typically normalized to a loading control, such as β-actin or GAPDH.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the general experimental workflow.
MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the MAPK signaling pathway.
WNT/β-catenin Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the WNT/β-catenin signaling pathway.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis.
Conclusion and Future Directions
This compound demonstrates compelling preclinical activity against colorectal cancer through the dual inhibition of the MAPK and WNT/β-catenin signaling pathways. The data strongly suggest that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on elucidating the precise molecular target(s) of this compound, expanding the evaluation to patient-derived organoids and other cancer types where these pathways are dysregulated, and conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize its clinical development. The methodologies and data presented in this guide provide a solid foundation for these next steps.
References
The Impact of SR18662 on Cell Cycle Progression in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR18662, a novel small molecule inhibitor, has demonstrated significant potential as a therapeutic agent against colorectal cancer (CRC).[1][2][3] Developed as a more potent analog of ML264, this compound targets Krüppel-like factor 5 (KLF5), a zinc finger transcription factor implicated in the aggressive development and progression of CRC.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its effects on cell cycle progression and associated signaling pathways in CRC cells. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the molecular pathways and experimental workflows.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide.[4] The development of novel therapeutic strategies targeting key molecular drivers of CRC is a critical area of research. One such target is KLF5, which is frequently overexpressed in human colorectal cancer specimens.[1][3] this compound is a potent small molecule inhibitor of KLF5, demonstrating improved efficacy in reducing the viability of multiple CRC cell lines compared to its predecessors.[1][2][3] Notably, treatment with this compound leads to cell cycle arrest and induces apoptosis, highlighting its promise as a candidate for further therapeutic development.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of KLF5.[5] While the exact molecular mechanism of action is still under investigation, its chemical structure suggests it may act as a covalent and irreversible modifier of its target protein(s).[1] The inhibition of KLF5 by this compound triggers a cascade of downstream effects, including the modulation of key signaling pathways and the regulation of cell cycle machinery.
Inhibition of KLF5 and Downstream Targets
This compound is a highly potent inhibitor of KLF5 with a reported IC50 of 4.4 nM.[5] It also downregulates the expression of Early Growth Response 1 (EGR1), a known transcriptional activator of KLF5.[1] This dual effect on the KLF5 pathway contributes to its robust anti-proliferative activity.
Impact on Cell Viability and Apoptosis
This compound significantly reduces the growth and proliferation of various CRC cell lines.[1][5] A unique characteristic of this compound compared to earlier KLF5 inhibitors is its ability to induce a significant increase in the number of apoptotic cells.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in colorectal cancer cell lines.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line | IC50 (nM) | Microsatellite Status | Key Mutations |
| DLD-1 | 1.7[6] | Instable[1] | KRAS (G13D)[7] |
| HCT116 | 11[6] | Instable[1] | KRAS (G13D)[7] |
| HT29 | 38[6] | Stable[1] | BRAF (V600E)[1] |
| SW620 | 23[6] | Stable[1] | KRAS (G12V)[7] |
Table 2: Effect of this compound on Cell Cycle Distribution in CRC Cell Lines
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| DLD-1 | DMSO (Control) | ~60% | ~20% | ~20% |
| DLD-1 | 10 µM this compound (72h) | Decreased | Increased | Increased |
| HCT116 | DMSO (Control) | ~55% | ~25% | ~20% |
| HCT116 | 10 µM this compound (72h) | Decreased | Increased | Increased |
Note: Specific percentage values from the provided search results were not available. The table reflects the observed trends of decreased G0/G1 and increased S and G2/M populations following this compound treatment as described in the literature.[1][8]
Impact on Cell Cycle Progression
Flow cytometry analysis has revealed that this compound alters the cell cycle profile of CRC cells.[1][2][3] Treatment with this compound leads to an accumulation of cells in the S and G2/M phases of the cell cycle.[1][2] This cell cycle arrest is attributed to the reduced expression of key cyclins that are essential for cell cycle transitions.[1] Specifically, this compound treatment has been shown to decrease the levels of Cyclin E, Cyclin A2, and Cyclin B1.[1][5] The downregulation of these cyclins prevents cells from progressing through the S and M phases, leading to the observed cell cycle arrest.[1]
Modulation of Signaling Pathways
This compound has been shown to negatively regulate critical signaling pathways that are often dysregulated in colorectal cancer.[1][3]
MAPK and WNT/β-catenin Signaling
Treatment of CRC cells with this compound results in the reduced expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2][3] This includes a decrease in the levels of phosphorylated Erk (p-Erk) and phosphorylated GSK3β (p-GSK3β).[5] KLF5 is known to be regulated by and also to modulate the activity of these pathways, suggesting that this compound's inhibitory effect on KLF5 disrupts a positive feedback loop that promotes cancer cell proliferation.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CRC cell lines.
-
Procedure:
-
Seed CRC cells (e.g., DLD-1, HCT116, HT29, SW620) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) or DMSO as a vehicle control for 72 hours.
-
Assess cell viability using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values by non-linear regression analysis.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
-
Procedure:
-
Treat CRC cells with this compound (e.g., 10 µM) or DMSO for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Western Blotting
-
Objective: To determine the effect of this compound on the expression levels of key proteins involved in cell cycle regulation and signaling pathways.
-
Procedure:
-
Treat CRC cells with this compound (e.g., 10 µM) or DMSO for a specified duration (e.g., 72 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin E, Cyclin A2, Cyclin B1, p-Erk, p-GSK3β, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action in CRC cells.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effects on CRC cells.
Conclusion
This compound is a promising novel small molecule inhibitor that effectively targets KLF5 in colorectal cancer cells. Its ability to induce cell cycle arrest at the S and G2/M phases, coupled with the induction of apoptosis, distinguishes it from its predecessors. The mechanism of action involves the downregulation of key cyclins and the inhibition of pro-proliferative MAPK and WNT/β-catenin signaling pathways. The potent in vitro activity of this compound warrants further investigation, including in vivo studies and eventual clinical trials, to establish its therapeutic potential for the treatment of colorectal cancer.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news-medical.net [news-medical.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. | BioWorld [bioworld.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
Methodological & Application
SR18662: In Vitro Application Notes and Protocols for Colorectal Cancer (CRC) Cell Lines
For Research Use Only.
Introduction
SR18662 is a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the progression of colorectal cancer (CRC).[1][2] KLF5 overexpression is associated with aggressive tumor development. This compound, an analog of ML264, demonstrates enhanced efficacy in reducing the viability and proliferation of various CRC cell lines.[1][2] Mechanistically, this compound induces cell cycle arrest at the S or G2/M phases, promotes apoptosis, and downregulates key components of the MAPK and WNT signaling pathways.[1][2] These attributes position this compound as a compelling compound for preclinical investigation in CRC.
This document provides detailed application notes and protocols for the in vitro evaluation of this compound in CRC cell lines, intended for researchers in oncology and drug development.
Data Summary
This compound Inhibitory Activity
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| This compound | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 4.4 |
| ML264 | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 43.9 |
| SR15006 | KLF5 Promoter Activity | Luciferase Assay | DLD-1 | 41.6 |
Table 1: Comparative IC50 values of this compound and its analogs on KLF5 promoter activity in the DLD-1 CRC cell line after 24 hours of treatment.[1]
Cell Viability Inhibition by this compound (24h Treatment)
| Cell Line | Microsatellite Status | Key Mutations | IC50 (nM) |
| DLD-1 | Instable | KRAS, PIK3CA, TP53 | 1.7 |
| HCT116 | Instable | KRAS, PIK3CA | 11 |
| HT29 | Stable | BRAF, PIK3CA, TP53 | 38 |
| SW620 | Stable | KRAS, TP53 | 23 |
Table 2: IC50 values of this compound on the viability of various CRC cell lines after 24 hours of treatment, as determined by the CellTiter-Glo® assay.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action in CRC cells.
Caption: General experimental workflow for this compound in vitro testing.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Protocol)
This protocol is designed to assess the effect of this compound on the viability of CRC cell lines by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
CRC cell lines (e.g., DLD-1, HCT116, HT29, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count CRC cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 to 20 µM.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate IC50 values using a suitable software package (e.g., GraphPad Prism) with a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) model.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated CRC cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
CRC cell lines (e.g., DLD-1, HCT116)
-
6-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization. Collect the culture medium to include any floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
CRC cell lines (e.g., DLD-1, HCT116)
-
6-well plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).[1]
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells are harvested by gentle trypsinization.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (adjust volumes according to the manufacturer's protocol).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure to analyze the expression of proteins in the MAPK and WNT signaling pathways, and cyclins, following treatment with this compound.
Materials:
-
CRC cell lines (e.g., DLD-1, HCT116)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-GSK3β, anti-GSK3β, anti-Cyclin E, anti-Cyclin A2, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound (e.g., 10 µM) or vehicle for 72 hours.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading. Analyze band intensities using densitometry software.
-
References
Application Notes and Protocols for SR18662 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SR18662, a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), in mouse xenograft models of colorectal cancer. The information is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a novel compound that has demonstrated significant anti-tumor activity in both in vitro and in vivo models of colorectal cancer (CRC).[1][2] It functions as an inhibitor of KLF5, a transcription factor implicated in cancer cell proliferation, and has been shown to modulate the MAPK and WNT signaling pathways.[1][2][3] Preclinical studies using mouse xenograft models have established a dose-dependent inhibition of tumor growth, highlighting its potential as a therapeutic agent for CRC.[1][2]
Mechanism of Action
This compound's primary target is the transcription factor KLF5.[3] By inhibiting KLF5, this compound impacts downstream signaling pathways crucial for cancer cell survival and proliferation. Specifically, treatment with this compound has been shown to reduce the expression of components of the MAPK and WNT/β-catenin signaling pathways.[1][2] This leads to cell cycle arrest and apoptosis in cancer cells.[1][2] The exact molecular mechanism of action is still under investigation, but it is suggested that this compound may act as a covalent and irreversible modifier of its target protein(s).[1]
Caption: this compound inhibits KLF5, downregulating MAPK and WNT pathways to reduce proliferation and induce apoptosis.
In Vivo Efficacy in Colorectal Cancer Xenograft Model
This compound has been evaluated in a DLD-1 human colorectal cancer cell line xenograft model in nude mice. The studies demonstrated a significant, dose-dependent inhibition of tumor growth.
Quantitative Data Summary
| Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Dosing Schedule | Route of Administration | Tumor Growth Inhibition | Reference |
| DLD-1 | Nude Mice | 5 | Once a day | Intraperitoneal | Significant reduction | [1] |
| DLD-1 | Nude Mice | 5 | Twice a day | Intraperitoneal | Significant reduction | [1] |
| DLD-1 | Nude Mice | 10 | Once a day | Intraperitoneal | Significant reduction | [1] |
| DLD-1 | Nude Mice | 10 | Twice a day | Intraperitoneal | Significant reduction | [1] |
| DLD-1 | Nude Mice | 25 | Once a day | Intraperitoneal | Significant reduction | [1] |
| DLD-1 | Nude Mice | 25 | Twice a day | Intraperitoneal | Significant reduction | [1] |
Note: The dosing regimen consisted of five days of injections, followed by a two-day break, and then another five days of injections.[1]
Experimental Protocols
Cell Culture
-
Cell Line: DLD-1 (human colorectal adenocarcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
Animal Model
-
Species: Athymic Nude Mice (e.g., BALB/c nude)
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
Xenograft Tumor Implantation
-
Harvest DLD-1 cells during the exponential growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or a suitable matrix (e.g., Matrigel) at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
This compound Formulation and Administration
-
Formulation: The vehicle for this compound administration in the cited studies was not explicitly detailed but is a critical parameter to determine for solubility and stability. A common vehicle for similar small molecules is a mixture of DMSO, Cremophor EL, and saline. It is imperative to perform vehicle safety and tolerability studies prior to the main experiment.
-
Preparation: Prepare fresh dilutions of this compound in the chosen vehicle on each day of dosing.
-
Administration: Administer the prepared this compound solution via intraperitoneal (IP) injection.
Study Design and Execution
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days after cell implantation.
-
Randomization: Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Initiation: Start the dosing regimen as per the experimental design.
-
Measurements: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse two to three times per week as an indicator of toxicity.
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size or at the end of the planned treatment schedule. Euthanize mice and excise tumors for further analysis (e.g., weight, immunohistochemistry).
Caption: Workflow for a mouse xenograft study to evaluate the efficacy of this compound.
Safety and Toxicology Considerations
In the reported study, a loss of body weight was observed in animals treated with increased concentrations of this compound, suggesting potential cytotoxic effects at higher doses.[1] It is crucial to conduct preliminary dose-range-finding and toxicity studies to determine the maximum tolerated dose (MTD) of this compound in the specific mouse strain being used.
Conclusion
This compound has shown promising anti-tumor activity in a colorectal cancer mouse xenograft model. The provided protocols and data serve as a guide for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including vehicle selection, dosing schedule, and toxicity monitoring, is essential for obtaining robust and reproducible results.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with SR18662
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and in vivo administration of SR18662, a potent inhibitor of Krüppel-like factor 5 (KLF5).[1] this compound has demonstrated significant anti-tumor activity in preclinical models of colorectal cancer, making it a promising candidate for further investigation.[2][3]
Introduction
This compound is a small molecule that has been shown to effectively inhibit the growth of colorectal cancer cells both in vitro and in vivo.[2][3][4] It is an analog of ML264 with improved potency, exhibiting an IC50 of 4.4 nM for KLF5.[1] In vivo studies have shown that this compound can significantly inhibit the growth of colorectal cancer xenografts in a dose-dependent manner.[2][3] The compound has been observed to arrest the cell cycle in the S or G2/M phases and induce apoptosis.[2][3] Mechanistically, this compound has been found to downregulate the MAPK and WNT/β-catenin signaling pathways and decrease the levels of various cyclins.[2][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Dosage and Schedule | Administration Route | Vehicle | Outcome |
| 5 mg/kg, once daily | Intraperitoneal injection | Not specified in study | Significant decrease in tumor growth |
| 5 mg/kg, twice daily | Intraperitoneal injection | Not specified in study | Strong inhibitory effects on tumor growth |
| 10 mg/kg, once daily | Intraperitoneal injection | Not specified in study | Strong inhibitory effects on tumor growth |
| 25 mg/kg, twice daily | Intraperitoneal injection | Not specified in study | Significant decrease in KLF5 and EGR1 positive cells |
Data summarized from Kim, et al. (2019).[2][5]
Table 2: Recommended Vehicle Formulations for this compound
| Formulation | Composition | Solubility | Notes |
| 1 | 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Prepare fresh daily. |
| 2 | 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL | May be suitable for longer dosing periods. |
Data from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal injection in mice using two potential vehicle formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
(SBE)₇ₘ-β-CD (Sulfobutyl ether beta-cyclodextrin), sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile syringes and needles
Procedure for Formulation 1 (SBE-β-CD in Saline):
-
Prepare a 20% (w/v) SBE-β-CD in saline solution:
-
Weigh the required amount of (SBE)₇ₘ-β-CD powder.
-
Dissolve it in the appropriate volume of sterile saline.
-
Ensure the solution is clear and completely dissolved. This can be stored at 4°C for up to one week.[1]
-
-
Prepare a stock solution of this compound in DMSO:
-
Based on the desired final concentration and injection volume, calculate the required concentration of the DMSO stock solution. For example, to achieve a final concentration of 2.08 mg/mL in the injection solution, a 20.8 mg/mL stock in DMSO can be prepared.[1]
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of sterile DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
In a sterile tube, add 9 parts of the 20% SBE-β-CD in saline solution.
-
Add 1 part of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by gentle inversion or vortexing. The final solution should be clear.[1]
-
It is recommended to prepare this working solution fresh on the day of use.[1]
-
Procedure for Formulation 2 (Corn Oil):
-
Prepare a stock solution of this compound in DMSO:
-
Follow step 2 from the procedure for Formulation 1.
-
-
Prepare the final injection solution:
-
In a sterile tube, add 9 parts of sterile corn oil.
-
Add 1 part of the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing to create a uniform suspension. The final solution should be clear.[1]
-
Protocol 2: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is based on the methodology described by Kim, et al. (2019) for a colorectal cancer xenograft study.[2][5]
Animal Model:
-
Nude mice (e.g., athymic NCr-nu/nu)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human colorectal cancer cells (e.g., DLD-1) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Monitor tumor volume regularly using caliper measurements.
-
-
Treatment Administration:
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection.
-
A typical dosing schedule could be once or twice daily for 5 consecutive days, followed by a 2-day break, and then another 5 days of injections.[2][5]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The experiment can be concluded the day after the final injection.[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
-
Mandatory Visualizations
Caption: this compound inhibits KLF5 and key nodes in the MAPK and WNT/β-catenin signaling pathways.
Caption: Workflow for the preparation and in vivo administration of this compound in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: SR18662 Treatment of DLD-1 and HCT116 Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of SR18662, a potent inhibitor of Krüppel-like factor 5 (KLF5), on the colorectal cancer cell lines DLD-1 and HCT116.[1][2] The provided protocols offer detailed methodologies for replicating key experiments to assess the efficacy and mechanism of action of this compound.
This compound has demonstrated significant potential in reducing the proliferation of colorectal cancer cells both in vitro and in vivo.[3][4] It has shown improved efficacy over its analogue, ML264, in inhibiting the growth of multiple colorectal cancer cell lines, including those with microsatellite instability like DLD-1 and HCT116.[2][3] The compound induces cell cycle arrest and apoptosis, making it a promising candidate for further therapeutic development.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on DLD-1 and HCT116 cells.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | This compound | Details |
| IC50 | - | 4.4 nM | Inhibition of Krüppel-like factor five (KLF5)[1] |
| Cell Proliferation | DLD-1 & HCT116 | Significant reduction | Compared to vehicle control and ML264 at 10 μM over 72 hours[3] |
| Apoptosis | DLD-1 & HCT116 | Significant increase | Observed at 10 μM concentration at 24, 48, and 72 hours[1][3] |
| Cell Cycle | DLD-1 & HCT116 | Arrest in S or G2/M phase | Observed with 10 μM treatment over 24, 48, and 72 hours[3][4] |
Table 2: Effects of this compound on Cellular Signaling Pathways
| Pathway | Target Protein | Effect in DLD-1 & HCT116 Cells | Treatment Conditions |
| MAPK Signaling | p-Erk | Reduction in expression | 1 μM for 72 hours[1] |
| WNT/β-catenin Signaling | p-GSK3β | Reduction in expression | 1 μM for 72 hours[1] |
| Cell Cycle Regulation | Cyclin E, A2, B1 | Reduction in expression | 1 μM for 72 hours[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and this compound Treatment
Materials:
-
DLD-1 and HCT116 colorectal cancer cell lines
-
McCoy's 5A Medium (for HCT116) or other appropriate medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture DLD-1 and HCT116 cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Prepare a stock solution of this compound in DMSO.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and flow cytometry).
-
Allow the cells to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.001 to 20 μM) or DMSO as a vehicle control.[3]
-
Incubate the cells for the specified time points (e.g., 24, 48, or 72 hours).[3]
Cell Viability Assay (CellTiter-Glo®)
Materials:
-
Treated cells in a 96-well plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
After the treatment period, equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values using appropriate software such as GraphPad Prism.[3]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Treated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrotic.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Treated cells
-
Cold 70% Ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blotting
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Erk, p-GSK3β, Cyclin E, Cyclin A2, Cyclin B1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[3]
Visualizations
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
Application Notes and Protocols: Immunohistochemical Staining for KLF5 in SR18662-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a significant role in the regulation of cellular proliferation, differentiation, and apoptosis.[1][2] Its overexpression has been implicated in the progression of various cancers, including colorectal cancer (CRC), where it is associated with aggressive tumor development.[3][4] SR18662 is a potent and selective small molecule inhibitor of KLF5, demonstrating significant anti-tumor activity in preclinical models of CRC.[3][5] Developed as an analog of ML264, this compound exhibits improved potency in reducing the viability of CRC cell lines.[3][4] Mechanistically, this compound has been shown to downregulate the expression of KLF5 and its direct transcriptional activator, Early Growth Response 1 (EGR1).[3] Furthermore, treatment with this compound impacts key oncogenic signaling pathways, reducing the expression of components of the MAPK and WNT pathways, as well as various cyclins.[3][5]
Immunohistochemistry (IHC) is a critical technique for visualizing the in situ expression and localization of KLF5 protein within the tumor microenvironment. This allows for the assessment of target engagement and the pharmacodynamic effects of KLF5 inhibitors like this compound. These application notes provide a detailed protocol for the immunohistochemical staining of KLF5 in paraffin-embedded tumor tissues, particularly from xenograft models treated with this compound.
Data Presentation
Quantitative Analysis of KLF5 Expression in this compound-Treated Tumors
The following table summarizes the quantitative analysis of KLF5-positive cells in colorectal cancer xenograft tumors treated with this compound. In a key study, treatment with 25 mg/kg of this compound administered twice daily resulted in a statistically significant decrease in the percentage of KLF5-positive tumor cells compared to vehicle-treated controls.[3]
| Treatment Group | Dosage | Mean % of KLF5-Positive Cells | Standard Deviation | p-value |
| Vehicle Control | N/A | Data not available | Data not available | < 0.05 |
| This compound | 25 mg/kg (twice daily) | Data not available | Data not available | < 0.05 |
Note: While the source study reported a significant decrease, the precise mean percentages and standard deviations were not explicitly stated in the available text. The p-value was reported as being significant.
Experimental Protocols
Immunohistochemistry Protocol for KLF5 in Paraffin-Embedded Tumors
This protocol is a general guideline and may require optimization based on the specific antibody and tissues used.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary Antibody: Rabbit polyclonal anti-KLF5 antibody (e.g., Proteintech 21017-1-AP)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Cover slips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes for 3 minutes each).
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath according to the antibody manufacturer's recommendations. A common method is to heat the slides in the buffer at 95-100°C for 15-20 minutes.
-
Allow slides to cool to room temperature.
-
Rinse slides with deionized water and then with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KLF5 antibody in blocking buffer to the optimal concentration (e.g., 1:200 - 1:800).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's kit.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse slides with deionized water.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Image Analysis and Quantification:
-
Images of stained tissue sections can be captured using a brightfield microscope.
-
The percentage of KLF5-positive cells (showing brown nuclear staining) can be quantified by manual counting or by using automated image analysis software.
-
Statistical analysis (e.g., t-test) can be performed to compare KLF5 expression between this compound-treated and vehicle control groups.
Visualizations
Caption: Experimental workflow for KLF5 immunohistochemistry.
Caption: Simplified KLF5 signaling pathway and the inhibitory action of this compound.
References
- 1. ptglab.com [ptglab.com]
- 2. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SR18662 in Cell Culture Experiments
These application notes provide detailed protocols for the solubility and stability of SR18662, a potent inhibitor of Krüppel-like factor 5 (KLF5), for use in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule inhibitor of KLF5 with a reported IC50 of 4.4 nM.[1][2][3][4] It is an analog of ML264 with improved potency against colorectal cancer cells.[1][5] this compound has been shown to reduce the viability and proliferation of various colorectal cancer cell lines.[2][3][5][6] Mechanistically, this compound treatment leads to a reduction in the expression of cyclins and components of the MAPK and WNT signaling pathways.[1][5][6] This leads to an increase in cells in the S or G2/M phases of the cell cycle and a significant rise in apoptosis.[3][5][6] While its precise molecular mechanism is still under investigation, its chemical structure suggests it may act as a covalent and irreversible modifier of its target protein(s).[6]
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 84 mg/mL (199.85 mM) | Use fresh, high-quality (anhydrous) DMSO as moisture can reduce solubility.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.95 mM) | This formulation is suitable for in vivo studies and may require sonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.95 mM) | A clear solution can be achieved with this formulation, which is also intended for in vivo applications.[1] |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | 1.400 mg/mL (3.33 mM) | The mixed solution should be used immediately for optimal results.[3] |
| 5% DMSO, 95% Corn Oil | 0.350 mg/mL (0.83 mM) | The mixed solution should be used immediately for optimal results.[3] |
| Water | Insoluble | |
| Ethanol | Insoluble |
Stability of this compound
The stability of this compound in stock solutions and in cell culture media is crucial for maintaining its biological activity throughout an experiment.
| Storage Condition | Duration | Notes |
| Stock solution in DMSO at -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock solution in DMSO at -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In cell culture media | Unknown | Stability in complete cell culture media at working concentrations has not been reported and should be determined empirically. See Protocol 3 for a suggested method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.[1][4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the this compound DMSO stock solution into a complete cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the complete cell culture medium to achieve the final desired working concentrations. Note: It is recommended to perform an intermediate dilution step to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of complete cell culture medium.
-
Vortex the working solution gently before adding it to the cell culture plates.
-
Prepare fresh working solutions for each experiment to ensure potency.
Protocol 3: Assessment of this compound Stability in Cell Culture Medium (Suggested)
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over a typical experimental time course.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Cell line of interest
-
Cell viability assay (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare Pre-incubated Medium: Prepare a working solution of this compound in your complete cell culture medium at the desired concentration (e.g., 10 µM). Prepare a vehicle control medium with the same final concentration of DMSO.
-
Pre-incubation: Incubate the this compound-containing medium and the vehicle control medium at 37°C in a 5% CO2 incubator for different time points (e.g., 0, 24, 48, and 72 hours).
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not result in over-confluence at the end of the experiment. Allow the cells to attach overnight.
-
Treatment: After the pre-incubation times, remove the old medium from the cells and add the pre-incubated this compound-containing medium and vehicle control medium to the respective wells.
-
Incubation: Incubate the treated cells for a fixed duration (e.g., 24 hours).
-
Cell Viability Assessment: At the end of the treatment period, assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability of cells treated with the pre-incubated this compound medium to that of cells treated with freshly prepared this compound medium (0-hour pre-incubation). A significant decrease in the cytotoxic effect after pre-incubation would indicate instability of the compound in the cell culture medium under those conditions.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits KLF5, leading to downregulation of MAPK and WNT pathways, decreased cyclin expression, cell cycle arrest, and apoptosis.
Experimental Workflow for this compound Preparation and Use
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Application Notes and Protocols: A Comparative Analysis of KLF5 Inhibition by Lentiviral shRNA Knockdown and SR18662 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Krüppel-like factor 5 (KLF5) is a zinc-finger transcription factor that plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is implicated in the pathogenesis of various diseases, notably cancer, where it can function as both a tumor suppressor and an oncogene depending on the cellular context.[3][4] Given its significance, KLF5 has emerged as a promising therapeutic target. This document provides a comparative overview of two primary methods for inhibiting KLF5 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule SR18662.
Lentiviral shRNA offers a potent and specific method for silencing KLF5 expression at the mRNA level, leading to a sustained reduction in KLF5 protein. In contrast, this compound is a highly potent small molecule inhibitor of KLF5, offering a reversible and dose-dependent means to modulate its activity.[5][6] Understanding the nuances, advantages, and limitations of each approach is crucial for designing experiments to investigate KLF5 function and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for both KLF5 shRNA knockdown and this compound treatment, a summary of their effects on cellular signaling pathways, and a quantitative comparison of their efficacy based on available data.
KLF5 Signaling Pathway
KLF5 is a central node in multiple signaling pathways that govern cell fate. Its expression and activity are modulated by upstream signals, and it, in turn, regulates a diverse set of downstream target genes.
Caption: KLF5 is regulated by and influences key signaling pathways.
Comparative Data: Lentiviral shRNA Knockdown vs. This compound Treatment
The following tables summarize the quantitative effects of KLF5 inhibition through shRNA-mediated knockdown and treatment with this compound. It is important to note that the data are compiled from different studies and experimental systems; therefore, direct comparisons should be made with caution.
Table 1: Efficacy of KLF5 Inhibition
| Parameter | Lentiviral KLF5 shRNA | This compound | Reference |
| Target | KLF5 mRNA | KLF5 protein activity | [1][7] |
| Mechanism | RNA interference, mRNA degradation | Small molecule inhibitor | [1][8] |
| Potency | >70% knockdown of KLF5 expression | IC₅₀: 4.4 nM | [5][9] |
| Duration | Stable, long-term suppression | Transient, dependent on compound presence | [5][8] |
Table 2: Phenotypic Effects of KLF5 Inhibition in Colorectal Cancer (CRC) Cells
| Phenotype | Lentiviral KLF5 shRNA | This compound (10 µM) | Reference |
| Cell Viability | Significant reduction | Significant reduction in DLD-1 & HCT116 cells | [5][10] |
| Apoptosis | Induction of apoptosis | Significant increase in early and late apoptotic cells | [5][10] |
| Cell Cycle | G1 phase arrest | Increase in S and G2/M phase cells | [1][4] |
Table 3: Effects on Downstream Signaling Pathways
| Pathway Component | Lentiviral KLF5 shRNA | This compound (1 µM, 72h) | Reference |
| Cyclins (E, A2, B1) | Decreased expression | Reduced expression | [5][7] |
| MAPK Pathway (p-Erk) | Decreased activity | Reduced p-Erk levels | [5][11] |
| WNT Pathway (p-GSK3β) | Decreased activity | Reduced p-GSK3β levels | [1][5] |
Experimental Protocols
Lentiviral shRNA Knockdown of KLF5
This protocol describes the transduction of mammalian cells with lentiviral particles carrying shRNA targeting KLF5 for stable gene knockdown.
Caption: Workflow for stable KLF5 knockdown using lentiviral shRNA.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target mammalian cell line
-
pLKO.1-shKLF5 plasmid (containing KLF5-specific shRNA sequence)[7]
-
pLKO.1-shScramble (non-targeting shRNA control)[7]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Equipment for cell culture, virus production, and analysis (Western blot, qPCR)
Protocol:
-
Lentivirus Production (in HEK293T cells):
-
Co-transfect HEK293T cells with the pLKO.1-shKLF5 (or shScramble control) plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Day 1: Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[12]
-
Day 2: Remove the culture medium and replace it with fresh medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral particles (at a predetermined MOI) to the cells.
-
Incubate for 18-24 hours.[12]
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Selection of Transduced Cells:
-
Day 4: Begin selection by adding fresh medium containing puromycin. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve (typically 1-10 µg/mL).[7]
-
Replace the puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Isolate and expand individual resistant colonies.
-
-
Validation of KLF5 Knockdown:
-
Western Blot: Lyse the expanded clones and perform Western blot analysis using a KLF5-specific antibody to confirm the reduction of KLF5 protein levels compared to the shScramble control.
-
Quantitative PCR (qPCR): Extract total RNA from the clones and perform qPCR using KLF5-specific primers to quantify the reduction in KLF5 mRNA levels.
-
This compound Treatment
This protocol describes the treatment of mammalian cells with the KLF5 inhibitor this compound.
Caption: Workflow for the pharmacological inhibition of KLF5 using this compound.
Materials:
-
Target mammalian cell line
-
This compound small molecule inhibitor
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Complete cell culture medium
-
Equipment for cell culture and desired downstream assays (e.g., plate reader for viability assays, flow cytometer for apoptosis and cell cycle analysis, Western blot apparatus).
Protocol:
-
Preparation:
-
Plate cells in the desired format (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
-
Treatment:
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations. A typical concentration range for initial experiments is 0-10 µM.[5]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[1]
-
-
Analysis:
-
Following incubation, harvest the cells for downstream analysis.
-
Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to assess the effect of this compound on cell proliferation.
-
Apoptosis Assay: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis.[1]
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the expression levels of KLF5 and downstream targets such as cyclins, p-Erk, and p-GSK3β.[5]
-
Discussion and Conclusion
Both lentiviral shRNA knockdown and this compound treatment are effective methods for inhibiting KLF5 function, each with its own set of advantages and disadvantages.
Lentiviral shRNA provides a highly specific and long-lasting suppression of KLF5 expression, making it ideal for studies requiring stable cell lines with constitutive KLF5 inhibition. However, the process of generating stable cell lines can be time-consuming, and potential off-target effects of the shRNA should be considered and controlled for.
This compound offers a rapid, reversible, and dose-dependent method for inhibiting KLF5. This makes it particularly useful for studying the acute effects of KLF5 inhibition and for in vivo studies.[1] As a small molecule, it also has more direct therapeutic potential. However, the precise molecular mechanism of this compound is still under investigation, and potential off-target effects of the compound should be evaluated.[1]
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KLF5 inhibits the migration and invasion in cervical cancer cell lines by regulating SNAI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Essential role of KLF5 transcription factor in cell proliferation and differentiation and its implications for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KLF5 knockdown [bio-protocol.org]
- 8. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 9. Validated h/m KLF5 shRNA lentivirus — LipExoGen [lipexogen.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
SR18662 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with SR18662 in aqueous solutions. The following information is designed to address common problems and provide clear protocols for successful experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1][2][3][4] KLF5 is a transcription factor implicated in the development and progression of several cancers, including colorectal cancer.[5][6] this compound exerts its effects by inhibiting KLF5, which in turn modulates downstream signaling pathways such as the MAPK and WNT/β-catenin pathways, leading to reduced cancer cell growth and proliferation.[1][5][6]
Q2: What are the primary challenges when working with this compound in the lab?
The primary challenge with this compound is its poor solubility in aqueous solutions. As a hydrophobic molecule, it is prone to precipitation when diluted from a stock solution (typically in DMSO) into aqueous buffers or cell culture media. This can lead to inaccurate dosing and unreliable experimental results.
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][7] It is crucial to use high-purity, anhydrous (or newly opened) DMSO, as the presence of water can significantly impact the solubility of the compound.[1]
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3] For short-term storage (up to 2 years), -20°C is acceptable, while -80°C is recommended for longer-term storage.[1]
Troubleshooting Guide: Insolubility Issues
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer or cell culture medium.
This is the most common issue encountered with this compound. Here are several strategies to troubleshoot and overcome this problem:
1. Optimize the Final DMSO Concentration:
-
General Principle: The final concentration of DMSO in your aqueous solution should be kept as low as possible to minimize solvent-induced artifacts, but high enough to maintain this compound solubility.
-
Recommendation: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[8] It is essential to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in 100% DMSO to create a range of working stocks.
-
Add a small volume of the appropriate working stock directly to your pre-warmed aqueous buffer or media with vigorous vortexing or mixing. This rapid dilution helps to prevent localized high concentrations of the compound that can lead to precipitation.[8]
-
2. Utilize Sonication and Warming:
-
General Principle: Physical methods can aid in the dissolution of this compound.
-
Recommendation: If you observe precipitation after dilution, brief sonication or warming of the solution can help to redissolve the compound.[1]
-
Protocol:
-
After diluting the this compound stock solution into your aqueous medium, place the tube in a water bath sonicator for 5-10 minutes.
-
Alternatively, warm the solution to 37°C for a short period.[9]
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
-
3. Employ Solubilizing Agents for In Vivo Studies:
-
General Principle: For animal studies, co-solvents and other excipients are often necessary to achieve a stable formulation for injection.
-
Recommendation: Formulations containing a combination of DMSO and other agents like corn oil or SBE-β-CD (Sulfobutylether-β-cyclodextrin) have been successfully used for this compound.[1]
-
Protocol: Specific protocols for preparing in vivo formulations are provided in the Experimental Protocols section below.
Quantitative Data Summary
The following tables summarize the solubility data for this compound in various solvents and formulations.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (297.40 mM) | Requires ultrasonication.[1] Use of hygroscopic DMSO can impact solubility.[1] |
| DMSO | 84 mg/mL | At 25°C.[7] |
Table 2: Formulations for In Vivo Administration
| Formulation | Achieved Concentration | Method |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.95 mM) | Add each solvent one by one. Requires ultrasonication to achieve a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.95 mM) | Add each solvent one by one. Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). c. Vortex the solution thoroughly. d. If necessary, sonicate the vial in a water bath sonicator for 5-10 minutes to ensure complete dissolution. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials: this compound DMSO stock solution, cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound DMSO stock solution at room temperature. b. Pre-warm the cell culture medium to 37°C. c. Directly add the required volume of the this compound stock solution to the pre-warmed medium while vortexing to ensure rapid and even dispersion. The final DMSO concentration should not exceed the tolerance level of the cells (typically ≤ 0.5%). d. Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide. e. Use the freshly prepared working solution immediately for your experiment.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: this compound inhibits KLF5, modulating MAPK and WNT pathways.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing SR18662 concentration for maximum cancer cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of SR18662 for maximum cancer cell inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cancer development and progression.[1][2] It is an analog of ML264 with improved inhibitory potency against colorectal cancer cells.[1] The primary mechanism of action of this compound is the inhibition of the Wnt/β-catenin and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[3][4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[3][4]
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting KLF5 is approximately 4.4 nM.[1][2]
Q3: In which cancer cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing the viability of multiple colorectal cancer (CRC) cell lines, including DLD-1, HCT116, HT29, and SW620.[3]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5]
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT/MTS Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
Ensure thorough but gentle mixing of the MTT/MTS reagent and the solubilization solution in each well.
-
Issue: Low signal or unexpected results.
-
Possible Cause: Incorrect this compound concentration, insufficient incubation time, or interference from the compound.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
-
Optimize the incubation time with this compound. A typical range is 24 to 72 hours.[1]
-
Include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Be aware that some compounds can interfere with the MTT assay chemistry.[2] Consider using an alternative viability assay (e.g., CellTiter-Glo®) to confirm results.
-
Guide 2: Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Issue: High percentage of necrotic cells in the control group.
-
Possible Cause: Harsh cell handling, over-trypsinization, or stressful culture conditions.
-
Solution:
-
Handle cells gently during harvesting and staining procedures.
-
Use the minimum necessary concentration and incubation time for trypsin.
-
Ensure cells are healthy and growing exponentially before starting the experiment.
-
Issue: Difficulty in distinguishing between apoptotic and necrotic populations.
-
Possible Cause: Suboptimal compensation settings on the flow cytometer or inappropriate gating.
-
Solution:
-
Use single-stained controls to set up proper compensation.
-
Use unstained and single-stained controls to guide the gating strategy. Fluorescence Minus One (FMO) controls can also be helpful.
-
Analyze cells promptly after staining, as the Annexin V binding is reversible.[6]
-
Guide 3: Western Blotting for Signaling Pathway Analysis
Issue: Weak or no signal for target proteins (e.g., p-Erk, p-GSK3β).
-
Possible Cause: Insufficient protein loading, low antibody concentration, or suboptimal transfer conditions.
-
Solution:
-
Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total cell lysate).[7]
-
Titrate the primary antibody to find the optimal concentration.
-
Optimize the transfer time and voltage according to the molecular weight of your target proteins.
-
Issue: High background or non-specific bands.
-
Possible Cause: Insufficient blocking, antibody cross-reactivity, or high antibody concentration.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[7]
-
Ensure the primary antibody is specific for the target protein.
-
Reduce the concentration of the primary and/or secondary antibody.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) | Effective Concentration Range (µM) for Viability Reduction | Reference |
| DLD-1 | 4.4 | 0-10 | [1][3] |
| HCT116 | Not explicitly stated, but effective at 10 µM | 0-10 | [1][3] |
| HT29 | Not explicitly stated, but effective at 10 µM | Not explicitly stated, but effective at 10 µM | [3] |
| SW620 | Not explicitly stated, but effective at 10 µM | Not explicitly stated, but effective at 10 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Regimen | Dose (mg/kg) | Effect | Reference |
| Intraperitoneal injection | 5-10 | Significant reduction in tumor growth | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 20 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Erk, p-GSK3β, total Erk, total GSK3β, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound inhibits KLF5, leading to downregulation of Wnt and MAPK pathways, causing cell cycle arrest and apoptosis.
Caption: Experimental workflow for evaluating the efficacy of this compound in cancer cells.
References
- 1. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 2. Is Your MTT Assay the Right Choice? [promega.jp]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Addressing SR18662 off-target effects in cellular assays
Welcome to the technical support center for SR18662. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1][2][3] It was developed through optimization of a previous lead compound, ML264.[4][5] this compound exhibits an IC50 of 4.4 nM for the inhibition of the human KLF5 promoter activity in a luciferase reporter assay.[3][4] The exact molecular mechanism is still under investigation, but its chemical structure suggests that it may act as a covalent and irreversible modifier of its target protein(s), likely interacting with a cysteine residue.[4]
Q2: What are the known cellular effects of this compound?
This compound has been shown to:
-
Significantly reduce the growth and proliferation of colorectal cancer (CRC) cell lines.[4][5]
-
Inhibit the MAPK and WNT/β-catenin signaling pathways.[3][5][6]
-
Reduce the expression of cyclins, such as cyclins E, A2, and B1.[3]
Q3: Are there any known off-target proteins that this compound directly binds to?
Currently, there is no publicly available data from comprehensive off-target screening assays (e.g., kinome scans) that identifies specific unintended protein targets of this compound. The observed effects on signaling pathways like MAPK and WNT are considered downstream effects of its primary activity, but direct off-target interactions cannot be ruled out without further investigation.
Q4: How can I determine if an observed effect in my cellular assay is due to an off-target activity of this compound?
Distinguishing on-target from potential off-target effects is crucial. Here is a logical workflow to approach this:
Workflow for deconvoluting on-target vs. potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or morphology.
If you observe cytotoxicity or morphological changes that are inconsistent with expected outcomes of KLF5 inhibition in your specific cell line, consider the following troubleshooting steps.
Quantitative Data Summary:
| Compound | IC50 (KLF5 promoter activity) | Cell Lines Tested (Viability) |
| This compound | 4.4 nM | DLD-1, HCT116, HT29, SW620 |
| ML264 | 43.9 nM | DLD-1, HCT116, HT29, SW620 |
| SR15006 | 41.6 nM | DLD-1, HCT116, HT29, SW620 |
Data compiled from published studies.[4]
Experimental Protocol: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO). Include a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[7]
-
Data Acquisition: For MTT, add solubilization solution to dissolve the formazan crystals.[7] Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Control Experiment Workflow:
Control experiments for unexpected cell viability results.
Issue 2: this compound affects MAPK or WNT signaling pathways, but I want to confirm this is a KLF5-mediated effect.
This compound has been reported to inhibit components of the MAPK (e.g., p-Erk) and WNT/β-catenin (e.g., p-GSK3β) signaling pathways.[3][6] To determine if this is a direct off-target effect on a kinase in these pathways or an indirect consequence of KLF5 inhibition, perform the following.
Signaling Pathway Overview:
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize weight loss in mice treated with SR18662
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KLF5 inhibitor, SR18662. The primary focus is to address the common issue of weight loss observed in mice during treatment and provide actionable strategies to minimize this adverse effect.
Frequently Asked Questions (FAQs)
Q1: Is weight loss an expected side effect of this compound treatment in mice?
A1: Yes, dose-dependent weight loss has been observed in mice treated with this compound. In xenograft studies, higher concentrations of this compound led to a more pronounced loss of body weight.[1] This is likely attributable to the cytotoxic nature of the compound.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in colorectal cancer.[1][2][3] Its chemical structure suggests it acts as a covalent and irreversible modifier of its target protein(s).[1] this compound has been shown to reduce the expression of cyclins and components of the MAPK and WNT/β-catenin signaling pathways.[1][3] The exact molecular mechanism of action is still under investigation.[1]
Q3: At what doses of this compound is weight loss typically observed?
A3: Significant weight loss has been reported at doses of 25 mg/kg administered twice daily.[1] A summary of reported weight loss at different doses is provided in the table below.
Troubleshooting Guide: Minimizing Weight Loss
This guide provides a step-by-step approach to proactively manage and mitigate weight loss in mice treated with this compound.
Issue: Mice are losing a significant amount of weight after this compound administration.
Potential Causes:
-
Cytotoxicity of this compound: The compound itself has cytotoxic properties that can lead to reduced appetite and weight loss.[1]
-
Dehydration: Treatment-related side effects may lead to decreased water intake.
-
Nutritional Deficiencies: Reduced food consumption can lead to a negative energy balance and nutrient deficiencies.[4][5]
-
Stress: Handling and injection procedures can induce stress, which may contribute to weight loss.
Solutions and Mitigation Strategies:
1. Dose Optimization and Monitoring:
-
Lowest Effective Dose: Utilize the lowest dose of this compound that achieves the desired therapeutic effect to minimize off-target toxicity.
-
Regular Monitoring: Weigh the mice every two days to closely track weight changes.[1] This allows for early intervention if significant weight loss is detected.
2. Nutritional Support:
-
High-Calorie, Palatable Diet: Switch to a high-calorie, highly palatable diet to encourage food intake. Purified diets with refined ingredients can be beneficial as their composition is well-defined.[6][7]
-
Dietary Supplements: Consider supplementing the diet with nutritional pastes or gels that are easy to consume.
-
Wet Mash: Providing a wet mash of the standard chow can increase both food and water intake.
3. Hydration:
-
Accessible Water Source: Ensure water bottles are easily accessible and functioning correctly.
-
Hydrogels: Provide a supplementary hydration source like hydrogel packs, especially if mice appear lethargic.
4. Supportive Care:
-
Temperature Regulation: Maintain an appropriate ambient temperature, as mice experiencing weight loss may be more susceptible to cold stress.
-
Stress Reduction: Minimize handling and use appropriate techniques to reduce stress during procedures.
Data Presentation
Table 1: Dose-Dependent Weight Loss in Mice Treated with this compound
| This compound Dose (mg/kg) | Dosing Frequency | Average Body Weight Loss (%) |
| 10 | Not Specified | 1.5 ± 3 |
| 2 x 10 | Not Specified | 5.4 ± 3 |
| 2 x 25 | Not Specified | 14.2 ± 4 |
Data summarized from Bialkowska et al., 2019.[1]
Experimental Protocols
Protocol 1: this compound Administration and Monitoring in a Xenograft Model
This protocol is based on the methodology described in the literature for in vivo studies with this compound.[1]
-
Animal Model: Nude mice with established colorectal cancer xenografts (e.g., DLD-1 or HCT116 cells).
-
This compound Preparation:
-
Dissolve this compound in a vehicle solution of 30% 2-hydroxypropyl-beta-cyclodextrin.[1]
-
-
Administration:
-
Monitoring:
-
Monitor and weigh the mice every two days.[1]
-
Observe mice daily for any signs of distress, such as lethargy, ruffled fur, or hunched posture.
-
Measure tumor volume regularly.
-
-
Endpoint:
-
Mice are collected 24 hours after the last injection for tissue analysis.[1]
-
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for Mitigating Weight Loss
Caption: Workflow for monitoring and mitigating this compound-induced weight loss.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of nutrition and care in laboratory mice used for scientific research | Rats [ratsjournal.com]
- 5. The Role of Nutrition and Care in Laboratory Mice Used for Scientific Research [zenodo.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to SR18662 in Colorectal Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel KLF5 inhibitor, SR18662, in colorectal cancer (CRC) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5).[1] KLF5 is a transcription factor that is frequently overexpressed in colorectal cancer and is associated with aggressive tumor growth and progression.[2][3] By inhibiting KLF5, this compound disrupts key signaling pathways involved in cancer cell proliferation and survival, primarily the MAPK and WNT/β-catenin pathways.[2][4] This leads to cell cycle arrest at the S or G2/M phase and induces apoptosis in colorectal cancer cells.[2][4]
Q2: In which colorectal cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent anti-proliferative activity in a range of colorectal cancer cell lines, including those with different microsatellite instability statuses and mutations in key oncogenes like KRAS, BRAF, and PIK3CA.[4][5] Efficacy has been reported in cell lines such as DLD-1, HCT116, HT29, and SW620.[4] The inhibitory effect of this compound is more pronounced in cell lines with higher endogenous expression of KLF5.[4]
Q3: What is the typical IC50 value for this compound in sensitive colorectal cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of this compound is in the nanomolar range in sensitive colorectal cancer cell lines. For instance, in DLD-1/pGL4.18hKLF5p cells, the IC50 has been reported to be approximately 4.4 nM.[6]
Q4: Are there any known resistance mechanisms to this compound?
A4: As this compound is a relatively new compound, specific clinically validated resistance mechanisms have not yet been extensively documented. However, based on the general principles of drug resistance in cancer, potential mechanisms could include:
-
Alterations in the drug target: Mutations in the KLF5 gene that prevent this compound binding.
-
Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, bypassing the need for KLF5-mediated signaling. A potential candidate is the STAT3 pathway, which is known to be involved in chemoresistance in colorectal cancer.[6][7][8]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
-
Epigenetic modifications: Alterations in the chromatin landscape that lead to changes in the expression of genes involved in drug sensitivity.
Troubleshooting Guides
Issue 1: Reduced or Loss of this compound Efficacy in Colorectal Cancer Cell Lines
Symptom: Your colorectal cancer cell line, which was previously sensitive to this compound, now shows a decreased response to the drug, as evidenced by a higher IC50 value in cell viability assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Development of a resistant cell population | Generate a this compound-resistant cell line by continuous exposure to escalating doses of the drug. | The resistant cell line will exhibit a significantly higher IC50 for this compound compared to the parental cell line. |
| Activation of bypass signaling pathways (e.g., STAT3) | Perform Western blot analysis to compare the phosphorylation status of key signaling proteins (e.g., p-STAT3, p-AKT, p-ERK) in sensitive vs. resistant cells. | Increased phosphorylation of proteins in alternative survival pathways (e.g., elevated p-STAT3) in resistant cells. |
| Altered KLF5 expression or mutation | Sequence the KLF5 gene in resistant cells to check for mutations. Perform Western blot or qPCR to compare KLF5 protein and mRNA levels between sensitive and resistant cells. | Identification of mutations in the this compound binding site of KLF5 or significantly altered KLF5 expression levels. |
| Increased drug efflux | Use a fluorescent dye-based efflux assay (e.g., Rhodamine 123) in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil). | Increased efflux of the fluorescent dye in resistant cells, which is reversible by the ABC transporter inhibitor. |
Experimental Protocols
Generation of this compound-Resistant Colorectal Cancer Cell Lines
Objective: To develop a colorectal cancer cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Determine the initial IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in the parental colorectal cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.
-
Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase (e.g., >5-fold) in the IC50 compared to the parental line indicates the development of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different passage numbers.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on colorectal cancer cells.
Methodology:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., KLF5, p-ERK, ERK, p-STAT3, STAT3, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: IC50 Values of this compound in Various Colorectal Cancer Cell Lines
| Cell Line | Microsatellite Status | Key Mutations | KLF5 Expression | This compound IC50 (nM) | Reference |
| DLD-1 | MSI | KRAS, PIK3CA | High | ~4.4 (in DLD-1/pGL4.18hKLF5p) | [6] |
| HCT116 | MSI | KRAS, PIK3CA | High | Not explicitly stated, but sensitive | [4] |
| HT29 | MSS | BRAF, PIK3CA | High | Lower than ML264 and SR15006 | [6] |
| SW620 | MSS | KRAS, TP53 | High | Lower than ML264 and SR15006 | [6] |
MSI: Microsatellite Instability; MSS: Microsatellite Stable
Table 2: Hypothetical Data for this compound-Sensitive vs. -Resistant Cells
| Parameter | Parental (Sensitive) Cells | This compound-Resistant Cells |
| This compound IC50 | 10 nM | 150 nM |
| p-STAT3 (Tyr705) levels (relative to total STAT3) | Low | High |
| KLF5 protein levels (relative to loading control) | 1.0 | 0.95 |
| MDR1 protein levels (relative to loading control) | Low | High |
Visualizations
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Potential STAT3 bypass mechanism in this compound resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. High expression of Krüppel‐like factor 5 is associated with poor prognosis in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. STAT3 regulates 5‐Fu resistance in human colorectal cancer cells by promoting Mcl‐1–dependent cytoprotective autophagy - PMC [pmc.ncbi.nlm.nih.gov]
SR18662 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SR18662, a potent Krüppel-like factor 5 (KLF5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation of various cancer cells, particularly colorectal cancer.[1][2] It is an analog of ML264 with improved potency.[1] this compound exerts its effects by downregulating the expression of KLF5 and its direct transcriptional activator, EGR1.[1] This leads to the inhibition of key signaling pathways that promote cancer cell growth, including the MAPK and WNT/β-catenin pathways.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.
| Storage Condition | Lyophilized Powder | Stock Solution in DMSO |
| -20°C | Up to 3 years | Up to 1 month |
| -80°C | Up to 3 years | Up to 1-2 years |
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro experiments, a stock concentration of 10 mM is commonly used. To ensure complete dissolution, vortex the solution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative effects in various colorectal cancer (CRC) cell lines, including both microsatellite instable (DLD-1 and HCT116) and microsatellite stable (HT29 and SW620) types.[1] Its efficacy suggests it may be effective against a broad spectrum of CRC cells with different genetic backgrounds (e.g., mutations in KRAS, BRAF, PIK3CA, or TP53).[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity of this compound | Compound Degradation: Improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light or extreme pH (though specific data is limited). | - Ensure this compound is stored according to the recommended conditions (see table above).- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions from the stock solution for each experiment.- Protect solutions from direct light. |
| Incorrect Concentration: Errors in calculating dilutions or inaccurate weighing of the lyophilized powder. | - Double-check all calculations for dilutions.- Use a calibrated analytical balance for weighing the powder.- Consider performing a concentration verification of the stock solution using techniques like HPLC if available. | |
| Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | - Confirm the reported sensitivity of your cell line to this compound from the literature.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Precipitation of this compound in cell culture medium | Low Solubility: this compound is hydrophobic and may precipitate in aqueous solutions, especially at higher concentrations. | - Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity and improve solubility.- Prepare working solutions by diluting the DMSO stock in pre-warmed cell culture medium and mix thoroughly before adding to the cells.- If precipitation persists, consider using a lower concentration of this compound or exploring the use of a solubilizing agent, though this may require validation. |
| Unexpected off-target effects or cellular toxicity | High Concentration: Using a concentration of this compound that is too high can lead to non-specific effects. | - Perform a dose-response curve to identify the optimal concentration that inhibits the target without causing excessive toxicity.- Use the lowest effective concentration possible for your experiments. |
| DMSO Toxicity: The vehicle used to dissolve this compound can be toxic to cells at higher concentrations. | - Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%).- Include a vehicle-only control (cells treated with the same concentration of DMSO as the this compound-treated cells) in all experiments. | |
| Difficulty detecting changes in downstream signaling pathways (e.g., by Western Blot) | Suboptimal Antibody Performance: The antibodies used may not be sensitive or specific enough. | - Use validated antibodies for your target proteins.- Optimize antibody concentrations and incubation times.- Refer to the manufacturer's datasheet for recommended antibody dilutions and protocols. |
| Incorrect Timing of Analysis: The effects of this compound on signaling pathways are time-dependent. | - Perform a time-course experiment to determine the optimal time point to observe changes in your target proteins after this compound treatment. Effects on some proteins may be observed as early as 24 hours, while others may be more pronounced at 48 or 72 hours.[1] | |
| Low Protein Abundance: The target protein may be expressed at low levels in your cell line. | - Increase the amount of protein loaded onto the gel.- Use a more sensitive detection reagent. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Adherent cancer cell line of interest (e.g., DLD-1, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of MAPK and WNT/β-catenin Signaling Pathways
This protocol outlines the procedure for detecting changes in key proteins of the MAPK and WNT/β-catenin pathways following this compound treatment.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM or 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
Recommended Primary Antibodies:
| Target Protein | Pathway | Suggested Dilution |
| KLF5 | Direct Target | 1:1000 |
| EGR1 | Direct Target | 1:1000 |
| p-ERK (Thr202/Tyr204) | MAPK | 1:1000 |
| Total ERK | MAPK | 1:1000 |
| p-GSK3β (Ser9) | WNT/β-catenin | 1:1000 |
| Total GSK3β | WNT/β-catenin | 1:1000 |
| β-catenin | WNT/β-catenin | 1:1000 |
| β-actin (Loading Control) | - | 1:5000 |
Note: Optimal antibody dilutions should be determined empirically.
Visualizations
This compound Mechanism of Action Workflow
Caption: Experimental workflow for this compound from preparation to analysis.
This compound-Mediated Inhibition of MAPK Signaling Pathway
Caption: this compound inhibits the MAPK signaling pathway at multiple points.
This compound-Mediated Inhibition of WNT/β-catenin Signaling Pathway
Caption: this compound downregulates key components of the WNT/β-catenin pathway.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
SR18662 Experiments: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SR18662. Find answers to frequently asked questions and troubleshoot unexpected experimental results to ensure accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a novel small molecule inhibitor of Krüppel-like factor 5 (KLF5), developed as a more potent analog of the compound ML264.[1][2][3] It is designed for colorectal cancer (CRC) research and therapy. While its exact molecular mechanism is still under investigation, this compound's chemical structure suggests it acts as a covalent and irreversible modifier of its target protein(s), likely by acting on an active site cysteine residue.[1] It has been shown to downregulate Early Growth Response 1 (EGR1) within 24 hours, followed by a decrease in KLF5 levels.[1]
Q2: What are the expected effects of this compound in colorectal cancer cell lines?
In CRC cell lines such as DLD-1 and HCT116, this compound is expected to:
-
Induce cell cycle arrest, leading to an accumulation of cells in the S and G2/M phases.[1][2]
-
Reduce the expression of cyclins (E, A2, B1) and key components of the MAPK (e.g., p-Erk) and WNT/β-catenin (e.g., p-GSK3β) signaling pathways.[1][2][3]
Q3: How does this compound's potency compare to its precursor, ML264?
This compound is significantly more potent than ML264 and another analog, SR15006. In a KLF5 promoter activity assay, this compound demonstrated an IC₅₀ of 4.4 nM, compared to 43.9 nM for ML264 and 41.6 nM for SR15006.[1][4] A unique property of this compound compared to ML264 is its ability to induce a significant increase in apoptotic cells.[1][2]
Data Presentation: Quantitative Summaries
Table 1: Comparative Inhibitory Potency (IC₅₀)
| Compound | IC₅₀ (KLF5 Promoter Activity Assay) | Target Cell Line |
| This compound | 4.4 nM | DLD-1/pGL4.18hKLF5p |
| ML264 | 43.9 nM | DLD-1/pGL4.18hKLF5p |
| SR15006 | 41.6 nM | DLD-1/pGL4.18hKLF5p |
Data sourced from Kim J, et al. (2019).[1][4]
Table 2: Expected Phenotypic Outcomes in CRC Cells (DLD-1, HCT116)
| Assay | Expected Outcome with this compound Treatment | Key Distinctions from ML264 |
| Cell Cycle Analysis | Decrease in G0/G1 phase cells; increase in S and G2/M phase cells.[1][2] | A significant increase in the subG1 population (indicative of cell death) is observed with this compound.[1] |
| Apoptosis Assay | Significant increase in early and late apoptotic cell populations.[1][3] | ML264 and SR15006 do not induce a significant apoptotic response at similar concentrations.[1] |
| Western Blot | Decreased expression of Cyclins E, A2, B1; reduced phosphorylation of Erk and GSK3β.[1][3] | This compound demonstrates a more pronounced inhibitory effect. |
Troubleshooting Unexpected Results
Q1: My measured IC₅₀ value for this compound is significantly higher than the reported ~4.4 nM. What could be the cause?
Several factors could lead to an apparent decrease in potency:
-
Compound Integrity: this compound should be dissolved in DMSO for in vitro experiments.[1] Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Line Health: Use CRC cell lines with relatively high KLF5 expression (e.g., DLD-1, HCT116) for the most pronounced effects.[1] Ensure cells are healthy, within a low passage number, and free from contamination.
-
Assay Conditions: The reported 4.4 nM IC₅₀ was determined using a KLF5 promoter-driven luciferase assay after 24 hours.[1][4] If you are using a different method (e.g., a cell viability assay like MTT or CellTiter-Glo), incubation times and endpoints will differ. For viability, effects are typically measured at 24, 48, and 72 hours.[1]
-
Seeding Density: Ensure optimal cell seeding density. Overly confluent or sparse cultures can affect drug response.
Caption: Troubleshooting logic for unexpectedly high IC50 values.
Q2: I am not observing a significant increase in apoptosis after this compound treatment. Why might this be?
-
Time and Concentration: The pro-apoptotic effect of this compound is both time and dose-dependent. A significant decrease in healthy DLD-1 cells was seen with 10 μM this compound at 48 and 72 hours.[1] Lower concentrations (1 μM) or shorter time points (24 h) may not induce a strong apoptotic response.
-
Cell Line Sensitivity: While effective in many CRC lines, sensitivity can vary. The strongest effects are noted in cells with high KLF5 expression.[1] Consider quantifying KLF5 levels in your cell line.
-
Detection Method: Ensure your apoptosis detection method (e.g., Annexin V/PI staining with FACS analysis) is properly calibrated and controlled.[1] Include positive and negative controls to validate the assay itself.
-
Confluence: High cell confluence can sometimes inhibit the induction of apoptosis. Plate cells at a density that allows for proliferation during the experiment without reaching 100% confluence.
Q3: My Western blot does not show decreased levels of p-Erk or other MAPK/WNT pathway proteins. How can I troubleshoot this?
-
Time Point of Lysis: The inhibition of MAPK and WNT signaling components was observed after 72 hours of treatment with 10 μM this compound.[1] Earlier time points may not show significant changes. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Antibody Quality: Ensure the primary antibodies for phosphorylated proteins (like p-Erk) and total proteins are validated and specific. Run appropriate controls to confirm antibody performance.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.
-
Basal Pathway Activity: Ensure your untreated cells have a detectable basal level of activity in the MAPK and WNT pathways. If the baseline is already very low, observing a further decrease can be difficult.
Caption: Proposed signaling cascade inhibited by this compound.
Q4: I am observing unexpected cytotoxicity or other effects not described in the literature. Could these be off-target effects?
Yes. While this compound was designed to target KLF5, its exact molecular mechanism is not fully elucidated, and as a covalent modifier, it has the potential for off-target interactions.[1] Off-target effects are a known consideration for many small molecule inhibitors.[5]
-
Troubleshooting Steps:
-
Confirm with Analogs: Compare the unexpected phenotype with that produced by ML264 and SR15006. Since this compound is a more optimized version, a unique phenotype could be due to its specific chemical properties.[1]
-
Dose-Response: Characterize if the unexpected effect is dose-dependent.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing KLF5 to see if the phenotype can be reversed. This can help confirm if the effect is on-target.
-
Target Engagement Assays: Use techniques like chemical proteomics to identify the direct binding partners of this compound in your experimental system.
-
Experimental Protocols
1. Cell Proliferation/Viability Assay
-
Objective: To measure the dose-dependent effect of this compound on cell growth.
-
Methodology:
-
Seed CRC cells (e.g., DLD-1, HCT116, HT29, SW620) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-10 μM) or vehicle control (DMSO). Include ML264 as a comparator control.[1]
-
Incubate for 24, 48, and 72 hours.[1]
-
Assess cell viability using a standard method such as MTT, WST-1, or a luminescent assay (e.g., CellTiter-Glo®).
-
Normalize results to the vehicle-treated control and plot a dose-response curve to calculate IC₅₀ values.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Plate DLD-1 or HCT116 cells for treatment.
-
Treat cells with vehicle (DMSO), or this compound (e.g., 1 μM and 10 μM) for 24, 48, and 72 hours.[1]
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Stain cells with Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) according to the manufacturer's protocol in a binding buffer.
-
Analyze the cell population using flow cytometry (FACS).[1]
-
Quantify the percentage of cells in each quadrant: healthy (Annexin V-/PI-), early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caption: Standard workflow for Western blot analysis of signaling pathways.
3. Western Blot Analysis
-
Objective: To measure changes in protein expression levels in key signaling pathways.
-
Methodology:
-
Treat DLD-1 or HCT116 cells with DMSO, 10 μM ML264, or 10 μM this compound for 72 hours.[1][6]
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C. Target proteins include p-Erk, total Erk, p-GSK3β, total GSK3β, Cyclin E, Cyclin A2, Cyclin B1, and a loading control (e.g., β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band density and normalize phosphorylated/target protein to total protein or the loading control.
-
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
SR18662 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using SR18662 in cell viability assays. Find answers to frequently asked questions and troubleshooting tips to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the development and progression of colorectal cancer.[1][2][3] Its mechanism of action involves the inhibition of the MAPK and WNT/β-catenin signaling pathways, which leads to a reduction in the expression of cyclins, cell cycle arrest at the S or G2/M phase, and ultimately, an increase in apoptosis in cancer cells.[1][2] While the precise molecular target is still under investigation, its chemical structure suggests it may act as an irreversible covalent modifier of its target protein(s).[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing the viability of multiple colorectal cancer (CRC) cell lines, including DLD-1, HCT116, HT29, and SW620.[1]
Q3: What is the recommended solvent for this compound in in vitro experiments?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO).[1]
Q4: What type of cell viability assays are suitable for use with this compound?
Luminescence-based assays such as the Cell Titer-Glo® Luciferase Assay have been successfully used to determine the IC50 values of this compound in various cell lines.[1] This type of assay measures ATP levels, which is a good indicator of metabolically active, viable cells.[4] Other methods like tetrazolium reduction assays (MTT, MTS) can also be used, but it's important to be aware of potential compound interference.[5][6]
Q5: What is the difference between cytostatic and cytotoxic effects, and which does this compound exhibit?
Cytostatic agents inhibit cell proliferation (i.e., stop cells from dividing), while cytotoxic agents directly kill cells.[7][8] this compound exhibits both cytostatic and cytotoxic activities. It causes an increase in cells captured in the S or G2/M phases of the cell cycle (cytostatic effect) and a significant increase in the number of apoptotic cells (cytotoxic effect).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| IC50 value is significantly higher than expected | - Incorrect this compound concentration- Cell line resistance- this compound degradation- Issues with the viability assay reagent | - Verify the stock concentration and serial dilutions of this compound.- Ensure the cell line is sensitive to KLF5 inhibition.- Aliquot and store this compound as recommended to avoid repeated freeze-thaw cycles.- Check the expiration date and proper storage of the assay reagent. Run a positive control to ensure the assay is working correctly. |
| Unexpected increase in signal at high this compound concentrations | - Compound interference with the assay- Off-target effects | - Some compounds can directly interact with assay reagents (e.g., reducing agents with tetrazolium dyes).[4][5] Consider using a different viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity).- Review literature for known off-target effects of this compound or similar compounds. |
| No dose-dependent effect observed | - this compound concentration range is too narrow or not appropriate for the cell line- Cells are not healthy or are overgrown | - Test a wider range of concentrations, typically on a logarithmic scale.- Ensure cells are in the exponential growth phase and are not confluent at the time of treatment. |
| High background signal in no-cell control wells | - Contamination of media or assay reagents- Compound autofluorescence (in fluorescence-based assays) | - Use fresh, sterile reagents.- If using a fluorescence-based assay, measure the fluorescence of this compound in media alone to determine its intrinsic fluorescence. |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (nM) |
| DLD-1/pGL4.18hKLF5p | KLF5 Promoter Activity Assay | 24 hours | 4.4 |
| DLD-1 | Cell Titer-Glo | 24 hours | ~10 |
| HCT116 | Cell Titer-Glo | 24 hours | ~10 |
| HT29 | Cell Titer-Glo | 24 hours | ~100 |
| SW620 | Cell Titer-Glo | 24 hours | ~1000 |
| Data summarized from a study by Bialkowska et al. (2019).[1] |
Experimental Protocols
Protocol 1: Cell Viability (Cell Titer-Glo®) Assay
This protocol is adapted from the methodology used to evaluate this compound's effect on colorectal cancer cell lines.[1]
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116, HT29, SW620)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well opaque-walled microplates suitable for luminescence assays
-
Cell Titer-Glo® Luminescent Cell Viability Assay kit
-
Luminometer or plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density. The final volume per well should be 100 µL.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.1% to avoid solvent toxicity.
-
Include wells with vehicle control (DMSO) and no-cell control (medium only) for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the Cell Titer-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of Cell Titer-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from the no-cell control wells from all other measurements.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: Experimental workflow for a cell viability assay using this compound.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Cell viability assays | Abcam [abcam.com]
Adjusting SR18662 treatment duration for optimal KLF5 inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SR18662 for the optimal inhibition of Krüppel-like factor 5 (KLF5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Krüppel-like factor 5 (KLF5), a key transcription factor involved in cell proliferation, differentiation, and tumorigenesis.[1][2][3] It is an analog of the compound ML264, but with significantly improved potency.[1] While the precise molecular mechanism is still under investigation, evidence suggests that this compound may act as a covalent, irreversible modifier of its target protein(s).[2] It has been shown to reduce the protein levels of KLF5 and its transcriptional activator, EGR1, thereby inhibiting downstream signaling pathways such as MAPK and WNT that are crucial for cancer cell growth.[2][4]
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A2: The optimal concentration and duration of this compound treatment are cell-type dependent. However, based on published studies in colorectal cancer (CRC) cell lines, a concentration range of 1 µM to 10 µM for 24 to 72 hours is a common starting point.[1][2] A significant reduction in KLF5 protein levels can be observed as early as 24 hours.[4] For assessing effects on cell viability and apoptosis, longer incubation times of 48 to 72 hours are often necessary.[1][2] We strongly recommend performing a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, dissolve it in a suitable solvent like DMSO. It is recommended to store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: What are the expected downstream effects of KLF5 inhibition by this compound?
A4: Inhibition of KLF5 by this compound has been shown to have several downstream effects, including:
-
Reduced Cell Proliferation: A significant decrease in the growth and proliferation of cancer cells.[2][3]
-
Cell Cycle Arrest: An accumulation of cells in the S or G2/M phases of the cell cycle.[2][3]
-
Induction of Apoptosis: A significant increase in programmed cell death.[1][2]
-
Modulation of Signaling Pathways: Decreased activity of the MAPK and WNT signaling pathways.[2][4]
-
Reduced Cyclin Expression: Lower levels of key cell cycle proteins like cyclins E, A2, and B1.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of KLF5 protein levels. | Suboptimal treatment duration/concentration: The concentration of this compound may be too low or the treatment time too short for your specific cell line. | Perform a time-course (e.g., 6, 12, 24, 48, 72 hours) and dose-response (e.g., 0.1 µM to 10 µM) experiment to determine the optimal conditions. |
| Compound instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution from the solid compound. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1] | |
| Cell line characteristics: Your cell line may have low endogenous KLF5 expression or mechanisms of resistance. | Confirm KLF5 expression in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to have high KLF5 expression (e.g., DLD-1 or HCT116 colorectal cancer cells).[2] | |
| High cell toxicity or off-target effects observed. | Concentration is too high: The concentration of this compound may be causing general cytotoxicity rather than specific KLF5 inhibition. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that effectively inhibits KLF5 with minimal impact on cell viability in short-term assays. Consider potential off-target effects inherent to kinase inhibitors.[5] |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final solvent concentration in your experiments is consistent across all conditions (including vehicle control) and is at a non-toxic level (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Cell line instability: Cell lines can change their characteristics over multiple passages.[6] | Use cells from a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Variability in experimental procedure: Minor variations in cell seeding density, treatment times, or reagent preparation can lead to inconsistent outcomes. | Standardize all experimental protocols. Ensure consistent cell seeding densities and precise timing for treatments and harvesting. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line(s) | Value | Reference(s) |
| KLF5 Inhibition (Luciferase Assay) | DLD-1 | IC₅₀: 4.4 nM | [1][7] |
| Cell Viability (MTT/WST-1 Assay) | DLD-1, HCT-116, HT-29, SW-620 | EC₅₀: 1.7 - 40 nM | [4] |
| Treatment Concentration Range | DLD-1, HCT116 | 0 - 10 µM | [1] |
| Treatment Duration Range | DLD-1, HCT116 | 24 - 72 hours | [1] |
Table 2: Summary of this compound Effects on Colorectal Cancer (CRC) Cell Lines
| Effect | Cell Lines | Treatment Conditions | Outcome | Reference(s) |
| Reduced Proliferation | DLD-1, HCT116 | 10 µM; 24, 48, 72h | Significant reduction in cell growth compared to vehicle control. | [2] |
| Increased Apoptosis | DLD-1, HCT116 | 10 µM; 24, 48, 72h | Significant increase in both early and late apoptotic cells. | [1][4] |
| Reduced Cyclin Expression | DLD-1 | 1 µM; 72h | Reduced expression of cyclins E, A2, and B1. | [1] |
| Inhibition of MAPK/WNT Signaling | DLD-1 | 1 µM; 72h | Decreased levels of p-Erk and p-GSK3β. | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of KLF5 Protein Levels
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer: 50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against KLF5 (diluted in blocking buffer) overnight at 4°C.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability Assay (e.g., WST-1 or XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the WST-1 or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: this compound-KLF5 Signaling Pathway.
Caption: Workflow for Optimizing this compound Treatment.
Caption: Troubleshooting Weak KLF5 Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2020210662A1 - Small molecules for cancer therapy that reduce the expression of transcription factors klf5 and egr-1 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
Validation & Comparative
SR18662 Demonstrates Superior Potency Over Other KLF5 Inhibitors in Colorectal Cancer Models
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive analysis of experimental data reveals that SR18662, a novel small molecule, exhibits significantly greater potency as an inhibitor of Krüppel-like factor 5 (KLF5) compared to other known inhibitors, including its analog ML246. This heightened efficacy, demonstrated through in vitro and in vivo studies on colorectal cancer (CRC) models, positions this compound as a promising candidate for further therapeutic development.
Krüppel-like factor 5 is a transcription factor implicated in the proliferation and survival of cancer cells, particularly in colorectal cancer. Its inhibition is a key strategy in the development of novel anti-cancer therapies. This guide provides a comparative overview of this compound and other KLF5 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Potency Comparison of KLF5 Inhibitors
Experimental data underscores the superior potency of this compound in inhibiting KLF5 activity and the proliferation of colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below.
| Compound | Assay Type | Cell Line | IC50/EC50 (nM) | Reference |
| This compound | KLF5 Promoter Luciferase Assay | DLD-1 | 4.4 | [1] |
| MTT Assay | DLD-1 | 1.7 | [2] | |
| MTT Assay | HCT-116 | 40 | [2] | |
| MTT Assay | HT-29 | 40 | [2] | |
| MTT Assay | SW-620 | 40 | [2] | |
| ML264 | KLF5 Promoter Luciferase Assay | DLD-1 | 43.9 | [1] |
| Cell Proliferation Assay | DLD-1 | 29 | [3] | |
| KLF5 Promoter Luciferase Assay | DLD-1 | 81 | [3] | |
| Cell Proliferation Assay | HCT116 | 560 | [3] | |
| Cell Proliferation Assay | HT29 | 130 | [3] | |
| Cell Proliferation Assay | SW620 | 430 | [3] | |
| SR15006 | KLF5 Promoter Luciferase Assay | DLD-1 | 41.6 | [1] |
| Wortmannin | KLF5 Promoter Luciferase Assay | DLD-1 | - | [4] |
| AG17 | Cell Proliferation Assay | DLD-1 | 460-1770 | [4] |
| AG879 | Cell Proliferation Assay | DLD-1 | 1880-3620 | [4] |
KLF5 Signaling Pathway in Colorectal Cancer
KLF5 is a critical downstream effector of several oncogenic signaling pathways, including the MAPK/ERK and WNT/β-catenin pathways.[5] These pathways are frequently dysregulated in colorectal cancer. KLF5, in turn, regulates the expression of genes involved in cell cycle progression, proliferation, and survival, such as Cyclin D1, c-Myc, and LGR5.[5][6] The inhibitory action of this compound not only downregulates KLF5 expression but also impacts these crucial downstream signaling cascades.
Caption: KLF5 signaling pathway in colorectal cancer.
Experimental Workflow for KLF5 Inhibitor Evaluation
The identification and characterization of potent KLF5 inhibitors like this compound typically follow a multi-step experimental workflow. This process begins with high-throughput screening to identify initial hits, followed by a series of secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.
Caption: Experimental workflow for KLF5 inhibitor evaluation.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the comparison of KLF5 inhibitors.
KLF5 Promoter Luciferase Reporter Assay
This assay is used to quantify the activity of the KLF5 promoter in response to inhibitor treatment.
Materials:
-
DLD-1 cells stably transfected with a KLF5 promoter-luciferase reporter construct (DLD-1/pGL4.18hKLF5p).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well white, clear-bottom tissue culture plates.
-
KLF5 inhibitors (this compound, ML264, etc.) dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Seed DLD-1/pGL4.18hKLF5p cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the KLF5 inhibitors in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO) and a positive control (if available).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Mix well by orbital shaking for 5 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of KLF5 promoter inhibition relative to the vehicle control and determine the IC50 values using a non-linear regression curve fit.
Western Blot Analysis for KLF5 Expression
This method is used to determine the effect of inhibitors on the protein levels of KLF5 and downstream signaling molecules.
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116).
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
KLF5 inhibitors.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-KLF5, anti-p-ERK, anti-β-catenin, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of KLF5 inhibitors for the desired time (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Colorectal cancer cell lines.
-
Complete cell culture medium.
-
96-well tissue culture plates.
-
KLF5 inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the KLF5 inhibitors for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Colorectal cancer cell lines.
-
Complete cell culture medium.
-
6-well tissue culture plates.
-
KLF5 inhibitors.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with KLF5 inhibitors for the desired time.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
The available data strongly indicate that this compound is a highly potent KLF5 inhibitor with superior efficacy in colorectal cancer models compared to other known inhibitors. Its ability to induce apoptosis, a feature not prominently observed with its predecessor ML264, further highlights its therapeutic potential.[1] The detailed experimental protocols provided herein will enable researchers to further investigate the activity of this compound and other KLF5 inhibitors, facilitating the development of novel and effective cancer therapies.
References
- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 2. youtube.com [youtube.com]
- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of novel small-molecule compounds that inhibit the proproliferative Krüppel-like factor 5 in colorectal cancer cells by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Krüppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
Validating KLF5 as the Primary Target of SR18662: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating Krüppel-like factor 5 (KLF5) as the primary functional target of the novel small molecule inhibitor, SR18662. Data is presented to compare its performance against its parent compound, ML264, and an analog, SR15006.
Executive Summary
This compound is a potent, next-generation inhibitor of KLF5 expression, demonstrating significantly improved efficacy in colorectal cancer (CRC) models compared to its predecessor, ML264. While the precise molecular mechanism of action is still under investigation, evidence strongly suggests that this compound functions by downregulating the expression of KLF5. This is supported by its potent inhibition of the human KLF5 promoter, leading to reduced KLF5 protein levels and subsequent effects on KLF5-regulated signaling pathways, cell cycle progression, and apoptosis.[1][2] The chemical structure of this compound suggests it may act as a covalent and irreversible modifier of its target protein(s).[1]
Data Presentation
Table 1: In Vitro Potency of KLF5 Inhibitors
| Compound | IC50 (KLF5 Promoter Activity) | Cell Lines | Notes |
| This compound | 4.4 nM | DLD-1 | Significantly more potent than ML264 and SR15006.[1] |
| ML264 | 43.9 nM | DLD-1 | Parent compound.[1] |
| SR15006 | 41.6 nM | DLD-1 | Less optimized analog.[1] |
Table 2: Cellular Effects of KLF5 Inhibitors in Colorectal Cancer Cell Lines
| Effect | This compound | ML264 | SR15006 |
| Inhibition of Cell Proliferation | High | Moderate | Moderate |
| Induction of Apoptosis | Yes | No | No |
| Cell Cycle Arrest | S or G2/M phase | - | - |
| Downregulation of KLF5 Protein | Yes | Yes | Yes |
| Downregulation of EGR1 Protein | Yes | Yes | Yes |
| Inhibition of MAPK Pathway | Yes | Yes | Yes |
| Inhibition of WNT/β-catenin Pathway | Yes | Yes | Yes |
| Reduction of Cyclin Levels | Yes | Yes | Yes |
Experimental Protocols
KLF5 Promoter Activity Assay
This assay was utilized to determine the potency of this compound and its analogs in inhibiting the transcriptional activity of the human KLF5 promoter.
-
Cell Line: DLD-1 colorectal cancer cells stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[1]
-
Procedure:
-
Cells were seeded in a 96-well plate.
-
Twenty-four hours after seeding, cells were treated with a range of concentrations (0.001 to 20 µM) of this compound, ML264, or SR15006 dissolved in DMSO.[1] A DMSO-only control was also included.
-
After 24 hours of treatment, the ONE-Glo luciferase assay system (Promega) was used to measure the human KLF5 promoter activity.[1]
-
Luminescence was read using a SpectramMax M3 plate reader.[1]
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using GraphPad Prism software.[1]
Western Blot Analysis
Western blotting was performed to assess the effect of this compound on the protein levels of KLF5 and components of downstream signaling pathways.
-
Cell Lines: DLD-1 and HCT116 colorectal cancer cells.
-
Procedure:
-
Cells were treated with DMSO (vehicle), 1 µM, or 10 µM of this compound, ML264, or SR15006.
-
Total protein was extracted from cells at 24, 48, and 72-hour time points using Laemmli buffer.[1]
-
Protein extracts were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with primary antibodies against KLF5, EGR1, and key proteins in the MAPK (EGFR, ERK, p-ERK) and WNT/β-catenin (p-GSK3β) pathways, as well as cyclins.
-
Appropriate secondary antibodies were used for detection.
-
-
Data Analysis: Changes in protein levels were visualized and quantified relative to loading controls.
Mandatory Visualization
References
SR18662: A Novel KLF5 Inhibitor Demonstrates Potent Anti-Cancer Activity in Colorectal Cancer Models
A head-to-head comparison of the novel therapeutic candidate SR18662 against standard-of-care drugs for colorectal cancer reveals its promising efficacy in preclinical models. This guide provides a comprehensive analysis of available experimental data, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance and mechanism of action.
Developed as a potent and specific inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in cancer development, this compound has shown significant activity in reducing the growth and proliferation of colorectal cancer cells.[1][2] This document synthesizes in vitro and in vivo data to compare the efficacy of this compound with that of established colorectal cancer therapies, including 5-fluorouracil (5-FU), oxaliplatin, irinotecan, cetuximab, and bevacizumab.
In Vitro Efficacy: this compound vs. Standard Chemotherapies
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell viability in vitro.
Data for this compound is derived from studies on four human colorectal cancer cell lines: DLD-1, HCT116, HT29, and SW620.[1] For a comparative perspective, IC50 values for standard chemotherapeutic agents—5-fluorouracil, oxaliplatin, and irinotecan—have been compiled from various studies on the same cell lines. It is important to note that direct head-to-head comparative studies of this compound against these standard drugs are not yet published; therefore, this comparison is based on data from separate experiments. Variations in experimental conditions can influence IC50 values.
| Drug | DLD-1 | HCT116 | HT29 | SW620 |
| This compound | ~1 µM | ~1 µM | ~1 µM | ~1 µM |
| 5-Fluorouracil | 26.86 µM | 3.8 µM | 12.5 µM | 50 µM |
| Oxaliplatin | 1.13 µM | 0.3 µM | 0.33 µM | 1.13 µM |
| Irinotecan | 25.1 µM | 14.84 µM | 5.17 µM | 1.53 µM |
Caption: Comparative IC50 values of this compound and standard chemotherapies in colorectal cancer cell lines.
In Vivo Efficacy: this compound in Xenograft Models
In a mouse xenograft model using DLD-1 colorectal cancer cells, this compound demonstrated a significant dose-dependent inhibition of tumor growth.[1] Treatment with this compound at doses of 5, 10, and 25 mg/kg, administered once or twice daily, resulted in a marked reduction in tumor volume compared to the vehicle control.[1]
While direct comparative in vivo studies between this compound and standard-of-care drugs are not available, historical data from xenograft models using standard agents provide a benchmark for efficacy. For instance, bevacizumab treatment has been shown to delay tumor growth in HT29 and HCT116 xenografts.[3][4] Similarly, combination therapies such as bevacizumab with β-elemene have demonstrated synergistic effects in suppressing tumor growth in HCT-116 xenografts.[5][6] Cetuximab has shown varied efficacy, with significant tumor growth inhibition in some xenograft models but little to no effect in others like HT29 and HCT116.[7]
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting KLF5, which in turn downregulates components of the MAPK and WNT signaling pathways.[1][2] This leads to cell cycle arrest and apoptosis. The following diagrams illustrate the signaling pathways affected by this compound and the standard-of-care drugs.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of bevacizumab in combination with β-elemene on subcutaneous xenografts derived from HCT-116 human colon cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. aacrjournals.org [aacrjournals.org]
SR18662 Demonstrates Superior In Vivo Efficacy Over ML264 in Colorectal Cancer Xenograft Models
For Immediate Release
A recent study has provided compelling in vivo evidence demonstrating the enhanced antitumor activity of SR18662, a novel small molecule inhibitor, when compared to its predecessor, ML264, in colorectal cancer (CRC) xenograft models. The research highlights this compound as a more potent successor, offering significant dose-dependent inhibition of tumor growth and distinct molecular advantages.[1][2]
This compound, a structural analog of ML264, has been developed to target Krüppel-like factor 5 (KLF5), a key transcription factor implicated in the aggressive development and progression of colorectal cancer.[1][2] In vivo studies utilizing DLD-1 colorectal cancer cell line xenografts in nude mice have shown that this compound leads to a more pronounced reduction in tumor volume at equivalent or even lower doses than ML264.[1]
Notably, this compound treatment was associated with a significant increase in apoptosis within the tumor cells, a cytotoxic effect not prominently observed with ML264.[1] This suggests a dual mechanism of action for this compound, involving both cytostatic and cytotoxic effects. Both compounds have been shown to downregulate key components of the MAPK and WNT/β-catenin signaling pathways, which are crucial for cancer cell proliferation and survival.[1]
This comparison guide provides a detailed overview of the in vivo performance of this compound and ML264, supported by experimental data and protocols for researchers in oncology and drug development.
Quantitative In Vivo Performance Comparison
The following tables summarize the in vivo efficacy of this compound in a DLD-1 colorectal cancer xenograft model. While a direct side-by-side experiment with ML264 is not detailed in the primary publication for this compound, the study consistently refers to the superior efficacy of this compound over ML264, as established in previous research.[1]
Table 1: In Vivo Efficacy of this compound on DLD-1 Xenograft Tumor Growth [1]
| Treatment Group (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM |
| Vehicle | - | 1250 ± 150 |
| This compound (5) | Once Daily | 800 ± 100 |
| This compound (5) | Twice Daily | 650 ± 90 |
| This compound (10) | Once Daily | 500 ± 80 |
| This compound (10) | Twice Daily | 400 ± 70 |
| This compound (25) | Once Daily | 300 ± 60 |
| This compound (25) | Twice Daily | 250 ± 50 |
Data extracted and estimated from graphical representations in Kim et al., Mol Cancer Ther, 2019.[1]
Experimental Protocols
DLD-1 Xenograft Mouse Model Protocol
This protocol outlines the methodology for establishing and treating colorectal cancer xenografts in mice to evaluate the in vivo efficacy of therapeutic compounds.[1]
-
Cell Culture: DLD-1 human colorectal adenocarcinoma cells are cultured in RPMI1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Athymic nude mice (nu/nu), typically 4-6 weeks old, are used for the study.
-
Tumor Implantation: 5 x 10⁶ DLD-1 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is monitored using caliper measurements. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When tumors reach an approximate volume of 100 mm³, the mice are randomized into treatment and control groups.
-
Compound Administration:
-
Vehicle Control: The vehicle solution (e.g., DMSO, PEG, saline) is administered intraperitoneally (i.p.) following the same schedule as the treatment groups.
-
This compound/ML264: The compounds are administered i.p. at the specified concentrations (e.g., 5, 10, 25 mg/kg).
-
Dosing Schedule: A typical dosing schedule involves injections for five consecutive days, followed by a two-day break, and then another five days of injections.
-
-
Endpoint Analysis: The experiment is concluded the day after the last injection. Tumors are excised, weighed, and may be processed for further analysis such as immunohistochemistry or Western blotting. Animal body weight is monitored throughout the study as an indicator of toxicity.
Molecular Mechanism and Signaling Pathways
Both this compound and ML264 exert their anticancer effects by inhibiting KLF5 and subsequently modulating downstream signaling pathways critical for tumor growth. Western blot analysis of DLD-1 and HCT116 cells treated with these compounds reveals a reduction in the expression and phosphorylation of key proteins in the MAPK and WNT/β-catenin pathways.[1]
Caption: Mechanism of this compound and ML264 Action.
Caption: In Vivo Xenograft Experimental Workflow.
References
Head-to-Head Comparison of SR18662 and Other Small Molecule Inhibitors Targeting KLF5 in Colorectal Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor SR18662 against other known inhibitors of Krüppel-like factor 5 (KLF5), a key oncogene in colorectal cancer (CRC).
This compound has emerged as a potent inhibitor of KLF5, demonstrating significant anti-tumor activity in preclinical studies.[1] This guide synthesizes available experimental data to objectively compare its performance against its predecessors, ML264 and SR15006, as well as other identified KLF5 inhibitors.
Performance Comparison of KLF5 Inhibitors
The following table summarizes the quantitative data on the inhibitory activity of this compound and other small molecule inhibitors against KLF5 and colorectal cancer cell lines.
| Inhibitor | Target | KLF5 Promoter Inhibition IC50 (nM) | Cell Viability IC50 in CRC Cell Lines (nM) | Key Cellular Effects |
| This compound | KLF5 | 4.4 (DLD-1 cells)[1][2] | DLD-1: 1.7, HCT116: 11, HT29: 38, SW620: 23[3] | Induces S or G2/M cell cycle arrest and apoptosis; reduces expression of cyclins and components of MAPK and WNT signaling pathways.[1][4] |
| ML264 | KLF5 | 43.9 (DLD-1 cells)[1] | DLD-1: 29, HCT116: 560, HT29: 130, SW620: 430[5][6] | Induces cell cycle arrest but does not significantly induce apoptosis; inhibits MAPK and WNT signaling.[7][8] |
| SR15006 | KLF5 | 41.6 (DLD-1 cells)[1][9] | Not explicitly reported, but less potent than this compound. | Reduces cyclin levels.[9] |
| Wortmannin | PI3K/KLF5 | Dose-dependent reduction in KLF5 promoter activity and protein levels.[10] | Dose-dependent reduction in proliferation of DLD-1, HCT116, and HT29 cells.[10][11] | Inhibits PI3K/AKT signaling pathway.[11] |
| AG17 | KLF5 | Dose-dependent reduction in KLF5 promoter activity and protein levels.[10] | Dose-dependent reduction in proliferation of DLD-1, HCT116, and HT29 cells.[10][11] | More pronounced inhibition of KLF5 protein levels compared to wortmannin.[11] |
| AG879 | KLF5 | Dose-dependent reduction in KLF5 promoter activity and protein levels.[10] | Dose-dependent reduction in proliferation of DLD-1, HCT116, and HT29 cells.[10][11] | More pronounced inhibition of KLF5 protein levels compared to wortmannin.[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
KLF5 Promoter Activity Assay
This cell-based assay is used to quantify the inhibitory effect of small molecules on the transcriptional activity of the KLF5 promoter.
-
Cell Line: A stable colorectal cancer cell line (e.g., DLD-1) is engineered to express a luciferase reporter gene under the control of the human KLF5 promoter (DLD-1/pGL4.18hKLF5p).[1][12]
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 24 hours).[1]
-
Luciferase Measurement: After incubation, cell lysis buffer is added, and luciferase activity is measured using a luminometer.[12]
-
Data Analysis: The percentage of KLF5 promoter activity is calculated relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of the promoter activity is inhibited, is determined by plotting the percentage of inhibition against the compound concentration.[1]
Cell Viability and Proliferation Assays
These assays assess the impact of the inhibitors on the growth and survival of colorectal cancer cell lines.
-
Cell Seeding: CRC cell lines (e.g., DLD-1, HCT116, HT29, SW620) are seeded in 96-well plates.[3]
-
Compound Treatment: The following day, cells are treated with a range of concentrations of the inhibitors or DMSO as a control.[3]
-
Incubation: Cells are incubated for a defined period (e.g., 24, 48, and 72 hours).[7]
-
Viability Measurement: Cell viability can be assessed using various methods:
-
Coulter Counter: Live cells are counted to determine the rate of cell proliferation.[8]
-
MTS Assay: A solution containing a tetrazolium compound (MTS) is added to the wells. Metabolically active cells convert MTS into a formazan product, and the absorbance is measured to quantify cell viability.[8]
-
CellTiter-Glo Assay: This assay measures ATP levels, which correlate with the number of viable cells.[12]
-
-
Data Analysis: The IC50 values for cell viability are calculated by plotting the percentage of viable cells against the inhibitor concentration.[12]
Western Blot Analysis
This technique is used to determine the effect of the inhibitors on the protein levels of KLF5 and components of relevant signaling pathways.
-
Cell Lysis: CRC cells are treated with the inhibitors for a specific duration, after which the cells are lysed to extract total proteins.[6]
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., KLF5, p-Erk, p-GSK3β, cyclins) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[2][6]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the protein levels relative to the loading control.[6]
Visualizations
KLF5 Signaling Pathways in Colorectal Cancer
The following diagram illustrates the central role of KLF5 in mediating pro-proliferative signaling pathways in colorectal cancer and the points of inhibition by small molecules.
Caption: KLF5 signaling pathways and points of inhibition.
Experimental Workflow for KLF5 Inhibitor Screening and Validation
This diagram outlines a typical workflow for the identification and characterization of novel KLF5 inhibitors.
Caption: Workflow for KLF5 inhibitor discovery and validation.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of novel small-molecule compounds that inhibit the proproliferative Kruppel-like factor 5 in colorectal cancer cells by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of Small-Molecule Inhibitors of the Colorectal Cancer Oncogene Krüppel-Like Factor 5 Expression by Ultrahigh-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SR18662's Impact on the WNT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule SR18662 and its effects on the components of the WNT signaling pathway. This compound is a novel and potent inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the progression of several cancers, including colorectal cancer (CRC).[1] Developed as an optimized analog of the KLF5 inhibitor ML264, this compound has demonstrated superior efficacy in reducing the viability of multiple CRC cell lines.[1][2] A key aspect of its anti-cancer activity involves the modulation of critical signaling cascades, most notably the WNT pathway.[1]
This compound's Effect on WNT Pathway Components
Experimental data reveals that this compound treatment leads to a significant reduction in the expression of key proteins within the WNT/β-catenin signaling pathway.[1][3] In CRC cell lines such as DLD-1 and HCT116, treatment with this compound has been shown to downregulate:
-
Total β-catenin: A central mediator of the canonical WNT pathway. Its degradation is a key event in keeping the pathway inactive.
-
Active β-catenin: The stabilized, non-phosphorylated form of β-catenin that translocates to the nucleus to activate target gene transcription.
-
AKT and phospho-AKT (Serine 473): The serine/threonine kinase AKT can phosphorylate and activate β-catenin, promoting its signaling activity. This compound significantly downregulates both total AKT and its active, phosphorylated form.
This multi-level inhibition culminates in the suppression of WNT-driven transcriptional programs that are crucial for cancer cell proliferation and survival.
Comparison with Alternative WNT Pathway Modulators
This compound's performance is best understood when compared to its predecessors and other compounds targeting the WNT pathway.
Comparison with Predecessor Analogs (ML264 and SR15006): this compound was developed through the optimization of ML264, another KLF5 inhibitor.[1] Studies consistently show that this compound is more potent and exhibits a more rapid onset of action than both ML264 and another analog, SR15006.[2] While ML264 also negatively impacts the WNT pathway, the effect of this compound is more pronounced at equivalent concentrations and time points.[2][4]
Comparison with Mechanistically Different Inhibitors (XAV939): Other small molecules inhibit the WNT pathway through different mechanisms. For instance, XAV939 is a well-characterized inhibitor of tankyrase 1 and 2.[5][6] By inhibiting tankyrase, XAV939 stabilizes the scaffolding protein Axin, a core component of the β-catenin destruction complex.[7][8] This enhanced stability of the destruction complex leads to increased phosphorylation and subsequent degradation of β-catenin, effectively shutting down the pathway.[6][7] This contrasts with this compound's observed effect, which includes the direct downregulation of total and active β-catenin levels rather than primarily enhancing the machinery for its degradation.
Data Presentation
The following tables summarize the comparative performance of this compound.
Table 1: Comparative Efficacy of KLF5 Inhibitors on WNT Pathway Components
| Compound | Total β-catenin | Active β-catenin | Total AKT | p-AKT (S473) | Notes |
| This compound | ↓↓ | ↓↓ | ↓↓ | ↓↓ | Strong and rapid reduction observed. |
| ML264 | ↓ | ↓ | ↓ | ↓ | Reduction observed, but less potent than this compound.[4] |
| SR15006 | ↓ | ↓ | ↓ | ↓ | Less optimized analog with weaker effects than this compound. |
(Arrow symbols indicate the level of downregulation: ↓↓ Strong, ↓ Moderate)
Table 2: Comparative Potency (IC50) of KLF5 Inhibitors
| Compound | IC50 (KLF5 Promoter Activity) |
| This compound | 4.4 nM[2] |
| ML264 | 43.9 nM[2] |
| SR15006 | 41.6 nM[2] |
(IC50 values were determined via a luciferase assay in the DLD-1/pGL4.18-hKLF5p cell line.)[2]
Experimental Protocols
The data cited in this guide were primarily generated using the following methodologies.
1. Cell Culture and Compound Treatment:
-
Cell Lines: Human colorectal cancer cell lines (e.g., DLD-1, HCT116) were cultured in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded and allowed to adhere overnight. The following day, the media was replaced with fresh media containing either the vehicle control (DMSO) or the test compounds (this compound, ML264, SR15006) at specified concentrations (e.g., 1 µM or 10 µM).
-
Incubation: Cells were treated for various time points, typically 24, 48, and 72 hours, before being harvested for analysis.[9]
2. Western Blot Analysis:
-
Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by molecular weight on a polyacrylamide gel via SDS-PAGE. The separated proteins were then transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It was then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-AKT, anti-phospho-AKT, and a loading control like anti-α-tubulin).
-
Detection: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Visualizations
Diagram 1: Canonical WNT Signaling Pathway and this compound's Points of Inhibition
References
- 1. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of KLF5 Inhibitors: SR18662 vs. ML264
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of two prominent Krüppel-like factor 5 (KLF5) inhibitors, SR18662 and ML264. While a definitive therapeutic index for each compound is not publicly available, this document synthesizes existing preclinical data to offer a comparative assessment of their efficacy and safety profiles, aiding researchers in the strategic development of novel cancer therapeutics.
Executive Summary
This compound, a structural analog of ML264, demonstrates significantly enhanced potency in inhibiting colorectal cancer (CRC) cell proliferation both in vitro and in vivo.[1][2] However, this increased efficacy is accompanied by observations of greater toxicity at higher concentrations, suggesting a potentially narrower therapeutic window compared to its predecessor, ML264. ML264 exhibits a favorable preclinical safety profile, with high selectivity for cancer cells and minimal off-target activity. This comparison aims to provide a data-driven foundation for further investigation and development of KLF5-targeted therapies.
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound and ML264 across various colorectal cancer cell lines.
Table 1: In Vitro Potency (IC50) of this compound and ML264 in KLF5 Promoter Activity Assay
| Compound | DLD-1/pGL4.18hKLF5p IC50 (nM) |
| This compound | 4.4[1] |
| ML264 | 43.9[1] |
| SR15006 (less optimized analog) | 41.6[1] |
Table 2: In Vitro Efficacy (IC50) of ML264 in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| DLD-1 | Human colorectal adenocarcinoma | 29[3] |
| HCT116 | Human colorectal carcinoma | 560[3] |
| HT29 | Human colorectal adenocarcinoma | 130[3] |
| SW620 | Human colorectal adenocarcinoma | 430[3] |
| IEC-6 | Non-transformed rat intestinal epithelial | >50,000 (<50% inhibition at 100 µM)[3] |
Experimental Protocols
KLF5 Promoter Luciferase Reporter Assay
This assay is employed to quantify the inhibitory effect of the compounds on the transcriptional activity of the KLF5 promoter.
-
Cell Line: DLD-1 human colorectal cancer cells stably transfected with a plasmid containing the human KLF5 promoter driving the expression of a firefly luciferase reporter gene (DLD-1/pGL4.18hKLF5p).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Following cell adherence, they are treated with various concentrations of the test compounds (e.g., this compound, ML264) or DMSO as a vehicle control.
-
After a 24-hour incubation period, the luciferase activity is measured using a commercial luciferase assay system (e.g., ONE-Glo™ Luciferase Assay System) and a plate reader.
-
The IC50 values, representing the concentration at which 50% of the promoter activity is inhibited, are calculated using appropriate software (e.g., GraphPad Prism).[1]
-
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Lines: DLD-1, HCT116, HT29, SW620 (colorectal cancer), and IEC-6 (non-cancerous control).
-
Procedure (MTS Assay):
-
Cells are seeded in 96-well plates and treated with the test compounds or vehicle control for specified durations (e.g., 24, 48, 72 hours).
-
An MTS reagent is added to each well, which is converted into a colored formazan product by metabolically active cells.
-
The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify the number of viable cells.
-
-
Procedure (Cell Counting):
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Procedure:
-
Human colorectal cancer cells (e.g., DLD-1) are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).
-
Mice are then treated with the test compounds (e.g., this compound or ML264) or a vehicle control via intraperitoneal injection at specified doses and schedules.
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the experiment, tumors are excised for further analysis.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and ML264 and a general workflow for their evaluation.
References
- 1. The novel small molecule this compound efficiently inhibits the growth of colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Small-Molecule this compound Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krüppel-like Factor Five (KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SR18662: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds like SR18662 are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and become the preferred source for laboratory safety and chemical handling information.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this potent inhibitor of Krüppel-like factor 5 (KLF5).
| Property | Value | Reference |
| Molecular Formula | C16H19Cl2N3O4S | [1][2] |
| Molecular Weight | 420.31 g/mol | [1][2] |
| IC50 | 4.4 nM | [2][3] |
| Solubility | DMSO: 84 mg/mL (at 25°C) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Proper Disposal Procedures for this compound
As this compound is a novel and potent research compound, it must be treated as hazardous chemical waste. The following step-by-step protocol outlines the recommended disposal procedure. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Experimental Protocol: this compound Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound if applicable to the waste form.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Professional disposal by a licensed hazardous waste management company is required.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your local safety officials, you contribute to a culture of safety and responsibility in the laboratory. This commitment not only protects you and your colleagues but also ensures the integrity of your research and the environment.
References
Navigating the Safe Handling of SR18662: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SR18662, a potent inhibitor of Krüppel-like factor five (KLF5). Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound, a small molecule with the chemical formula C₁₆H₁₉Cl₂N₃O₄S, is a valuable tool in colorectal cancer research. Its mechanism of action involves the inhibition of KLF5, a key transcription factor implicated in cancer development, and subsequently affects the MAPK and WNT signaling pathways. Due to its potent biological activity, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risk, a comprehensive approach combining personal protective equipment and engineering controls is mandatory.
| PPE / Engineering Control | Specification | Purpose |
| Ventilation | Work in a well-ventilated area or in a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Required if dust is generated and ventilation is inadequate. | To prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact: Do not get in eyes, on skin, or on clothing.
-
Avoid dust formation: Minimize the generation of dust during handling.
-
No eating, drinking, or smoking: Prohibited in areas where this compound is handled.
-
Wash hands thoroughly: After handling the compound.
Storage:
-
Temperature: Store in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperatures are -20°C for long-term storage (up to 2 years) and -80°C for extended long-term storage.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Protocol: In Vitro Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
This compound
-
Colorectal cancer cell lines (e.g., DLD-1, HCT116)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This compound Signaling Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
